molecular formula C7H9N2O+ B1211872 TRIA-662 CAS No. 3106-60-3

TRIA-662

Katalognummer: B1211872
CAS-Nummer: 3106-60-3
Molekulargewicht: 137.16 g/mol
InChI-Schlüssel: LDHMAVIPBRSVRG-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-methylnicotinamide is a pyridinium ion comprising nicotinamide having a methyl group at the 1-position. It is a metabolite of nicotinamide which was initially considered to be biologically inactive but has emerged as an anti-thrombotic and anti-inflammatory agent. It has a role as a Saccharomyces cerevisiae metabolite, a mouse metabolite, a human urinary metabolite, an algal metabolite, a plant metabolite and an anti-inflammatory agent. It is functionally related to a nicotinamide.
Trigonellamide is under investigation in clinical trial NCT01930240 (The Safety of a Hypolipidemic Agent in Healthy Normal Volunteers).
1-Methylnicotinamide is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
1-Methylnicotinamide has been reported in Drosophila melanogaster and Homo sapiens with data available.
TRIGONELLAMIDE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
1-Methylnicotinamide is a metabolite found in or produced by Saccharomyces cerevisiae.
RN given refers to parent cpd

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-methylpyridin-1-ium-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-9-4-2-3-6(5-9)7(8)10/h2-5H,1H3,(H-,8,10)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHMAVIPBRSVRG-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N2O+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1005-24-9 (chloride), 6456-44-6 (iodide)
Record name N(1)-Methylnicotinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003106603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10185019
Record name N(1)-Methylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Methylnicotinamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000699
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

855 mg/mL
Record name 1-Methylnicotinamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000699
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3106-60-3
Record name 1-Methylnicotinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3106-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(1)-Methylnicotinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003106603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trigonellamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11710
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N(1)-Methylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIGONELLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM47085BXC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-Methylnicotinamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000699
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

TRIA-662 (1-Methylnicotinamide): An Endogenous Metabolite with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

TRIA-662, chemically known as 1-Methylnicotinamide (1-MNA) chloride, is an endogenous metabolite of nicotinamide (B372718) (Vitamin B3). Initially considered an inactive byproduct of NAD⁺ metabolism, recent scientific evidence has illuminated its significant biological activities, positioning it as a molecule of interest for therapeutic development. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, pharmacokinetics, and key signaling pathways through which it exerts its notable antithrombotic and anti-inflammatory effects. Detailed experimental protocols and quantitative data from preclinical and clinical studies are presented to support further research and development efforts.

Introduction to this compound (1-Methylnicotinamide)

This compound (1-MNA) is a quaternary pyridinium (B92312) cation naturally produced in the liver through the action of the enzyme nicotinamide N-methyltransferase (NNMT)[1]. It is a key component of the NAD⁺ salvage pathway, contributing to the regulation of cellular energy metabolism[2]. Beyond its metabolic role, this compound has been demonstrated to possess potent antithrombotic and anti-inflammatory properties, making it a promising candidate for addressing a range of cardiovascular and inflammatory conditions[2][3][4]. Its CAS number is 1005-24-9.

Biosynthesis and Metabolism

This compound is synthesized in the liver from nicotinamide, a form of vitamin B3. The enzyme nicotinamide N-methyltransferase (NNMT) catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to the pyridine (B92270) nitrogen of nicotinamide, forming 1-MNA. 1-MNA is then further metabolized by aldehyde oxidase (AOX1) to N1-methyl-2-pyridone-5-carboxamide (M2PY) and N1-methyl-4-pyridone-5-carboxamide, which are the major metabolites excreted in the urine. The biosynthesis of 1-MNA is a crucial step in nicotinamide metabolism and has implications for cellular NAD⁺ levels.

Figure 1. Biosynthesis of this compound (1-MNA) Nicotinamide Nicotinamide (Vitamin B3) MNA This compound (1-Methylnicotinamide) Nicotinamide->MNA NNMT SAM S-adenosyl methionine (SAM) SAM->MNA SAH S-adenosyl-L-homocysteine (SAH) MNA->SAH Metabolites N1-methyl-2-pyridone-5-carboxamide (M2PY) & N1-methyl-4-pyridone-5-carboxamide MNA->Metabolites Aldehyde Oxidase (AOX1)

Figure 1. Biosynthesis of this compound (1-MNA)

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in both preclinical and clinical settings. Studies in rats have shown that the bioavailability and pharmacokinetic profile can be influenced by the salt form, with nitrate (B79036) salts showing higher bioavailability compared to chloride salts. In humans, basal plasma levels of 1-MNA have been measured, and its renal clearance is known to be mediated by organic cation transporters (OCTs) and multidrug and toxin extrusion (MATE) proteins.

Table 1: Pharmacokinetic Parameters of this compound (1-MNA) in Rats
ParameterMNACl (Chloride Salt)MNANO3 (Nitrate Salt)
Bioavailability (%) 9.122.4
Cmax (µM) 16.1321.74
tmax (h) 0.631.92
Volume of Distribution (Vss) (L/kg) 0.761.96
Data from a study in rats.
Table 2: Basal Levels of this compound (1-MNA) in Humans
MatrixConcentration Range
Plasma 4 - 120 ng/mL
Urine 2000 - 15,000 ng/mL
Data from a study in healthy human subjects.

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects through distinct signaling pathways, primarily impacting vascular homeostasis and inflammation.

Antithrombotic Activity: The COX-2/Prostacyclin Pathway

The antithrombotic effects of this compound are mediated by the upregulation of the cyclooxygenase-2 (COX-2) pathway, leading to increased production of prostacyclin (PGI2). PGI2 is a potent vasodilator and inhibitor of platelet aggregation. This mechanism has been demonstrated in vivo in rat models of arterial thrombosis.

Figure 2. Antithrombotic Signaling Pathway of this compound MNA This compound (1-MNA) COX2 Cyclooxygenase-2 (COX-2) MNA->COX2 Upregulates PGI2 Prostacyclin (PGI2) COX2->PGI2 Increases production Platelet_Aggregation Platelet Aggregation PGI2->Platelet_Aggregation Inhibits Vasodilation Vasodilation PGI2->Vasodilation Promotes

Figure 2. Antithrombotic Signaling Pathway of this compound

Anti-inflammatory Activity: The eNOS/Nitric Oxide Pathway

This compound also exhibits anti-inflammatory properties by enhancing the bioavailability of nitric oxide (NO) through the activation of endothelial nitric oxide synthase (eNOS). NO plays a crucial role in maintaining vascular health by promoting vasodilation and reducing inflammation. Studies have shown that this compound can reverse endothelial dysfunction in models of diabetes and hypertriglyceridemia.

Figure 3. Anti-inflammatory Signaling Pathway of this compound MNA This compound (1-MNA) eNOS Endothelial Nitric Oxide Synthase (eNOS) MNA->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Increases production Inflammation Inflammation NO->Inflammation Reduces Vasodilation Vasodilation NO->Vasodilation Promotes

Figure 3. Anti-inflammatory Signaling Pathway of this compound

Quantitative Data from Preclinical Studies

Table 3: Dose-Dependent Antithrombotic Effect of this compound in a Rat Model of Arterial Thrombosis
Treatment GroupDose (mg/kg, i.v.)Thrombus Weight (mg) (Mean ± SEM)
Vehicle -0.88 ± 0.10
This compound 30.90 ± 0.10
This compound 100.48 ± 0.20
This compound 300.44 ± 0.07**
*Data from a study in renovascular hypertensive rats. *p<0.01 vs. vehicle.
Table 4: Effect of this compound on Inflammatory Markers in Activated Macrophages
TreatmentConcentrationTNF-α ProductionIL-6 ProductionROS Generation
Nicotinamide (Non-cytotoxic)InhibitedInhibitedInhibited
This compound (Non-cytotoxic)No significant effectNo significant effectInhibited
Data from in vitro studies on LPS-stimulated peritoneal macrophages from CBA/J mice.

Experimental Protocols

Assessment of Antithrombotic Activity in a Rat Model of Arterial Thrombosis

This protocol is based on the methodology described in studies investigating the antithrombotic effects of this compound.

Figure 4. Workflow for Rat Arterial Thrombosis Model Animal_Prep 1. Anesthetize rat and isolate carotid artery Electrode_Placement 2. Place electrodes on the arterial wall Animal_Prep->Electrode_Placement Drug_Admin 3. Administer this compound or vehicle intravenously Electrode_Placement->Drug_Admin Thrombosis_Induction 4. Induce thrombosis via electrical stimulation Drug_Admin->Thrombosis_Induction Thrombus_Excision 5. Excise the thrombosed arterial segment Thrombosis_Induction->Thrombus_Excision Measurement 6. Measure thrombus weight Thrombus_Excision->Measurement

Figure 4. Workflow for Rat Arterial Thrombosis Model

Methodology:

  • Animal Preparation: Male Wistar rats are anesthetized, and the common carotid artery is surgically exposed.

  • Thrombosis Induction: An electrical current is applied to the arterial wall to induce endothelial damage and subsequent thrombus formation.

  • Drug Administration: this compound or vehicle is administered intravenously at various doses prior to or following the induction of thrombosis.

  • Thrombus Evaluation: After a set period, the thrombosed segment of the artery is excised, and the wet weight of the thrombus is determined.

  • Data Analysis: Thrombus weight in the this compound-treated groups is compared to the vehicle control group to assess the dose-dependent antithrombotic effect.

Macrophage Inflammation Assay

This protocol is a generalized procedure based on standard methods for assessing the anti-inflammatory effects of compounds on macrophages.

Figure 5. Workflow for Macrophage Inflammation Assay Cell_Culture 1. Culture macrophages (e.g., J774A.1 or primary cells) Treatment 2. Treat cells with this compound at various concentrations Cell_Culture->Treatment Stimulation 3. Stimulate with LPS to induce inflammation Treatment->Stimulation Incubation 4. Incubate for a defined period (e.g., 16-18 hours) Stimulation->Incubation Supernatant_Collection 5. Collect cell culture supernatant Incubation->Supernatant_Collection Analysis 6. Measure inflammatory mediators (e.g., TNF-α, IL-6, NO, ROS) using ELISA, Griess assay, etc. Supernatant_Collection->Analysis

References

1-Methylnicotinamide Chloride: A Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylnicotinamide (1-MNA) chloride, a primary metabolite of nicotinamide (B372718) (Vitamin B3), has emerged from being considered an inactive byproduct of NAD+ metabolism to a molecule of significant therapeutic interest. Initially identified in the mid-20th century, recent research has unveiled its potent anti-inflammatory, anti-thrombotic, and vasoprotective properties. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and key signaling pathways of 1-MNA, tailored for researchers and professionals in drug development. It includes a historical account of its discovery, detailed experimental protocols for its synthesis, and a comprehensive analysis of its biological mechanisms of action, supported by quantitative data and visual pathway diagrams.

Discovery and Historical Context

The discovery of 1-Methylnicotinamide is intrinsically linked to the study of nicotinamide metabolism. In the 1940s, researchers investigating the metabolic fate of vitamin B3 identified methylated derivatives in urine, suggesting an active metabolic pathway beyond its role as a precursor for NAD+[1]. This led to the seminal work of Giulio Cantoni in 1951, who partially purified the enzyme responsible for this methylation, nicotinamide N-methyltransferase (NNMT), from rat liver. Cantoni's research laid the groundwork for understanding the biosynthesis of 1-MNA[1]. For decades, 1-MNA was largely regarded as an inactive metabolite, a mere byproduct of nicotinamide clearance[2][3]. However, subsequent research in the late 20th and early 21st centuries began to uncover its significant biological activities, shifting the paradigm and positioning 1-MNA as a molecule with therapeutic potential[2].

Chemical Synthesis of 1-Methylnicotinamide Chloride

The primary method for the chemical synthesis of 1-Methylnicotinamide chloride is through the direct methylation of nicotinamide. This process involves the quaternization of the pyridine (B92270) nitrogen atom of the nicotinamide ring. Various methylating agents can be employed, with methyl iodide and dimethyl sulfate (B86663) being the most common.

Synthesis via Methylation with Methyl Iodide

This method involves the reaction of nicotinamide with methyl iodide, typically in a suitable solvent. The iodide salt is initially formed, which can then be converted to the chloride salt if desired.

Experimental Protocol:

  • Dissolution: Dissolve nicotinamide (1 equivalent) in a suitable solvent such as acetonitrile (B52724) or a mixture of dichloromethane (B109758) and acetonitrile in a sealed reaction vessel equipped with a magnetic stirrer.

  • Addition of Methylating Agent: Add methyl iodide (1.5 to 3 equivalents) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Product: As the reaction proceeds, a precipitate of 1-Methylnicotinamide iodide will form. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a cold solvent like diethyl ether to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization.

  • Ion Exchange (Optional): To obtain the chloride salt, the iodide salt can be dissolved in water and passed through an anion-exchange resin charged with chloride ions.

Synthesis via Methylation with Dimethyl Sulfate

Dimethyl sulfate is a potent and cost-effective methylating agent that can also be used for the synthesis of 1-MNA.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, suspend nicotinamide (1 equivalent) in a solvent like methanol (B129727) or a solvent-free medium.

  • Addition of Base and Methylating Agent: Add a base such as sodium bicarbonate (to capture the acidic byproduct) and then slowly add dimethyl sulfate (1.2 to 2 equivalents) to the suspension while stirring.

  • Reaction Conditions: Heat the reaction mixture, for example, at reflux, for a period of 2-6 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and add water to hydrolyze any excess dimethyl sulfate.

  • Isolation and Purification: The aqueous solution can be washed with an organic solvent to remove non-polar impurities. The aqueous layer containing the product can then be concentrated under reduced pressure. The resulting crude product is then purified by recrystallization to yield 1-Methylnicotinamide sulfate, which can be converted to the chloride salt via ion exchange.

Purification by Recrystallization

Recrystallization is a crucial step to obtain high-purity 1-Methylnicotinamide chloride.

Experimental Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent system in which 1-MNA chloride has high solubility at elevated temperatures and low solubility at room or lower temperatures. A mixture of a polar solvent like water or methanol with a less polar solvent like isopropanol (B130326) or acetone (B3395972) is often effective.

  • Dissolution: Dissolve the crude 1-MNA chloride in a minimal amount of the hot solvent system.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled and then filtered while hot to remove the charcoal and colored impurities.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation of Crystals: Collect the pure crystals by vacuum filtration.

  • Drying: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them under vacuum.

Characterization of 1-Methylnicotinamide Chloride

The synthesized 1-Methylnicotinamide chloride is characterized using various analytical techniques to confirm its identity and purity.

Parameter Method Expected Results
Appearance Visual InspectionWhite to off-white crystalline powder.
Melting Point Melting Point ApparatusApproximately 235-240 °C (decomposes).
Solubility Solubilization TestSoluble in water and methanol; sparingly soluble in ethanol.
Identity 1H & 13C NMRCharacteristic chemical shifts and coupling constants for the methyl and pyridinium (B92312) ring protons and carbons.
Identity Mass SpectrometryA molecular ion peak corresponding to the 1-methylnicotinamide cation (m/z ≈ 137.07).
Purity HPLCA single major peak corresponding to 1-MNA.
Spectroscopic Data
  • 1H NMR (600 MHz, D2O): δ 9.28 (s, 1H), 9.01 (d, J = 6.3 Hz, 1H), 8.88 (d, J = 8.1 Hz, 1H), 8.19 (dd, J = 8.1, 6.3 Hz, 1H), 4.47 (s, 3H).

  • 13C NMR (125 MHz, D2O): δ 165.9, 146.9, 145.2, 142.8, 135.1, 128.9, 48.6.

  • Mass Spectrometry (ESI+): The fragmentation pattern typically shows a prominent molecular ion at m/z 137. Key fragments may arise from the loss of the carbamoyl (B1232498) group or cleavage of the pyridine ring.

Biological Activity and Signaling Pathways

1-MNA exhibits a range of biological activities, primarily centered around its anti-inflammatory and vasoprotective effects. These actions are mediated through several key signaling pathways.

The Prostacyclin (PGI2) Pathway

A major mechanism of 1-MNA's action is the induction of prostacyclin (PGI2) synthesis, a potent vasodilator and inhibitor of platelet aggregation. This effect is mediated through the activation of cyclooxygenase-2 (COX-2).

PGI2_Pathway MNA 1-Methylnicotinamide (1-MNA) COX2 Cyclooxygenase-2 (COX-2) MNA->COX2 Activates PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts Arachidonic Acid to PGI2_Synthase Prostacyclin Synthase PGH2->PGI2_Synthase PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 Synthesizes Vasodilation Vasodilation PGI2->Vasodilation Platelet_Inhibition Platelet Aggregation Inhibition PGI2->Platelet_Inhibition

1-MNA stimulates the COX-2-mediated synthesis of prostacyclin (PGI2).
The Nitric Oxide (NO) Pathway

1-MNA has been shown to enhance the bioavailability of nitric oxide (NO), a critical signaling molecule in the vascular endothelium that promotes vasodilation. This is achieved through the activation of endothelial nitric oxide synthase (eNOS).

NO_Pathway MNA 1-Methylnicotinamide (1-MNA) eNOS Endothelial Nitric Oxide Synthase (eNOS) MNA->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Synthesizes Arginine L-Arginine Arginine->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Converts GTP to Vasodilation Vasodilation cGMP->Vasodilation

1-MNA enhances nitric oxide production through the activation of eNOS.
The NAD+ Salvage Pathway and NNMT Inhibition

1-MNA is not only a product of the NAD+ salvage pathway but also acts as a feedback inhibitor of the enzyme that produces it, Nicotinamide N-methyltransferase (NNMT). By inhibiting NNMT, 1-MNA can indirectly influence the levels of nicotinamide available for NAD+ synthesis.

NAD_Salvage_Pathway Nicotinamide Nicotinamide NNMT Nicotinamide N-methyltransferase (NNMT) Nicotinamide->NNMT NAD_Synth NAD+ Synthesis (Salvage Pathway) Nicotinamide->NAD_Synth Precursor for MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA Synthesizes MNA->NNMT Inhibits NAD NAD+ NAD_Synth->NAD

1-MNA acts as a feedback inhibitor of NNMT in the NAD+ salvage pathway.

Quantitative Data on Biological Activity

The biological effects of 1-MNA have been quantified in numerous preclinical and clinical studies. The following tables summarize some of these findings.

Table 1: In Vivo Anti-inflammatory and Anti-thrombotic Effects of 1-MNA

Model Species Dose Effect Reference
Contact HypersensitivityMice100 mg/kg/day (oral)37% inhibition of ear swelling
Arterial ThrombosisRats3-30 mg/kg (i.v.)Dose-dependent reduction in thrombus formation
High-Fat Diet-Induced Cardiac InjuryMice100 mg/kg/day (oral)Significant reduction in inflammatory cytokines (TNF-α, IL-6, IL-1β)

Table 2: Effect of 1-MNA on Cytokine Production in LPS-Stimulated Macrophages

Cytokine Concentration of 1-MNA Effect on Production (%) Reference
TNF-αUp to 30 mMNo significant effect
IL-6Up to 30 mMNo significant effect
IL-10Up to 30 mMNo significant effect

Note: In contrast to nicotinamide, 1-MNA does not directly suppress pro-inflammatory cytokine production in macrophages, suggesting its anti-inflammatory effects are primarily mediated through its actions on the endothelium.

Conclusion

1-Methylnicotinamide chloride, once considered an inert metabolite, is now recognized as a bioactive molecule with significant therapeutic potential, particularly in the context of cardiovascular and inflammatory diseases. Its synthesis from the readily available precursor nicotinamide is straightforward, and its biological activities are mediated through well-defined signaling pathways involving prostacyclin and nitric oxide. The quantitative data presented underscore its efficacy in preclinical models. Further research into the clinical applications of 1-MNA is warranted to fully explore its therapeutic utility. This guide provides a foundational resource for scientists and drug development professionals interested in harnessing the potential of this intriguing endogenous molecule.

References

The Pharmacokinetic Profile of 1-Methylnicotinamide Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylnicotinamide (1-MNA), a primary metabolite of nicotinamide (B372718) (Vitamin B3), has emerged from being considered an inactive byproduct of NAD+ metabolism to a molecule of significant interest for its therapeutic potential.[1][2] Administered as 1-Methylnicotinamide chloride, this quaternary ammonium (B1175870) compound has demonstrated noteworthy anti-inflammatory, anti-thrombotic, and endothelial-protective effects.[3][4] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is critical for the development of 1-MNA as a potential therapeutic agent. This technical guide provides an in-depth overview of the current knowledge regarding the pharmacokinetic profile of 1-Methylnicotinamide chloride, complete with quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Pharmacokinetic Profile: Quantitative Data

The pharmacokinetic parameters of 1-Methylnicotinamide chloride have been primarily characterized in preclinical studies. The following tables summarize the key quantitative data from studies in rats, providing a comparative look at its profile when administered via different routes and with different counter-ions.

Table 1: Pharmacokinetic Parameters of 1-Methylnicotinamide Chloride in Rats Following Intragastric Administration

ParameterValueSalt FormReference
Bioavailability (F%)9.1%Chloride[3]
Maximum Plasma Concentration (Cmax)16.13 µMChloride
Time to Maximum Plasma Concentration (Tmax)0.63 hChloride
Volume of Distribution (Vss)0.76 L/kgChloride

Table 2: Comparative Pharmacokinetic Parameters of 1-Methylnicotinamide Salts in Rats

Parameter1-MNA Chloride1-MNA Nitrate1-MNA NitriteReference
Bioavailability (F%)9.1%22.4%9.2%
Cmax (µM)16.1321.7456.65
Tmax (h)0.631.920.22
Vss (L/kg)0.761.961.05

Key Biological Pathways

The biological effects of 1-MNA are intrinsically linked to its interaction with specific signaling pathways and its metabolic fate. The following diagrams, generated using the DOT language, illustrate these key processes.

Metabolism of 1-Methylnicotinamide

1-MNA is a product of nicotinamide metabolism and is further metabolized by aldehyde oxidase.

Nicotinamide Nicotinamide MNA 1-Methylnicotinamide Nicotinamide->MNA  Nicotinamide N-methyltransferase (NNMT) Metabolites 1-methyl-2-pyridone-5-carboxamide (2-PY) 1-methyl-4-pyridone-3-carboxamide (4-PY) MNA->Metabolites  Aldehyde Oxidase (AOX)

Metabolic pathway of 1-Methylnicotinamide.
Cyclooxygenase-2 (COX-2) and Prostacyclin (PGI2) Signaling Pathway

1-MNA exerts anti-thrombotic effects by modulating the COX-2/PGI2 pathway.

MNA 1-Methylnicotinamide COX2 Cyclooxygenase-2 (COX-2) MNA->COX2 Upregulates PGI2 Prostacyclin (PGI2) COX2->PGI2 Catalyzes production of Platelet_Aggregation Platelet Aggregation PGI2->Platelet_Aggregation Inhibits

1-MNA's influence on the COX-2/Prostacyclin pathway.
Endothelial Nitric Oxide Synthase (eNOS) Signaling Pathway

1-MNA enhances endothelial function through the eNOS pathway.

MNA 1-Methylnicotinamide eNOS Endothelial Nitric Oxide Synthase (eNOS) MNA->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Promotes

1-MNA's role in the eNOS signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacokinetic profile of 1-Methylnicotinamide chloride.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the general procedure for determining the pharmacokinetic profile of 1-MNA in rats following oral or intravenous administration.

1. Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats.

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum. Animals are fasted overnight before dosing.

2. Dosing:

  • Oral (PO): 1-MNA chloride is dissolved in a suitable vehicle (e.g., water or saline) and administered by oral gavage.

  • Intravenous (IV): A solution of 1-MNA chloride is administered via the tail vein.

3. Sample Collection:

  • Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or jugular vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes) into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method:

  • Quantification of 1-MNA in plasma samples is performed using a validated LC-MS/MS method.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life (t1/2), clearance (CL), and volume of distribution (Vd) are calculated using non-compartmental analysis software.

Single-Pass Intestinal Perfusion (SPIP) in Rats

The SPIP technique is employed to assess the intestinal permeability of 1-MNA.

1. Animal Preparation:

  • Rats are anesthetized, and the abdomen is opened via a midline incision.

  • A segment of the jejunum (approximately 10 cm) is isolated and cannulated at both ends with flexible tubing.

  • The cannulated segment is rinsed with saline (37°C) to remove intestinal contents.

2. Perfusion:

  • The inlet cannula is connected to a syringe pump, and a perfusion buffer (e.g., Krebs-Ringer buffer) containing a known concentration of 1-MNA chloride and a non-absorbable marker (e.g., phenol (B47542) red) is perfused at a constant flow rate (e.g., 0.2 mL/min).

  • The perfusate is collected from the outlet cannula at specified time intervals for 90-120 minutes.

3. Sample Analysis:

  • The concentrations of 1-MNA and the non-absorbable marker in the collected perfusate are determined by LC-MS/MS and UV-Vis spectrophotometry, respectively.

4. Permeability Calculation:

  • The effective permeability coefficient (Peff) is calculated based on the steady-state concentrations of 1-MNA at the inlet and outlet of the intestinal segment, corrected for water flux.

In Vitro Metabolism Using Liver Microsomes

This assay evaluates the metabolic stability of 1-MNA in the presence of liver enzymes.

1. Incubation Mixture:

  • The reaction mixture contains liver microsomes (from rat or human), 1-MNA chloride, and a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4).

  • The reaction is initiated by the addition of an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

2. Incubation Conditions:

  • The mixture is incubated at 37°C with gentle shaking.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

3. Sample Analysis:

  • The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining 1-MNA.

4. Data Analysis:

  • The rate of disappearance of 1-MNA is used to calculate the in vitro half-life and intrinsic clearance, which provide an indication of its metabolic stability.

Analytical Method: LC-MS/MS for Quantification in Biological Samples

A sensitive and specific LC-MS/MS method is essential for the accurate quantification of 1-MNA in plasma, urine, and other biological matrices.

1. Sample Preparation:

  • Protein precipitation is a common method for plasma and serum samples, where a cold organic solvent like acetonitrile (B52724) is added to precipitate proteins.

  • Urine samples may require dilution before analysis.

2. Chromatographic Separation:

  • Separation is typically achieved using a C18 or a cyano (CN) column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., ammonium formate (B1220265) buffer) and an organic component (e.g., acetonitrile).

3. Mass Spectrometric Detection:

  • A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used.

  • Detection is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for 1-MNA and an internal standard. For 1-MNA, a common transition is m/z 137.1 → 94.1.

4. Method Validation:

  • The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Experimental Workflow for Pharmacokinetic Characterization

The following diagram illustrates a typical workflow for the comprehensive pharmacokinetic evaluation of a compound like 1-Methylnicotinamide chloride.

cluster_preclinical Preclinical Evaluation cluster_analysis Bioanalysis cluster_data Data Interpretation InVitro In Vitro Metabolism (Liver Microsomes) LCMS LC-MS/MS Quantification InVitro->LCMS InVivo_PK In Vivo Pharmacokinetics (Rat Model) InVivo_PK->LCMS Permeability Intestinal Permeability (SPIP) Permeability->LCMS PK_Params Pharmacokinetic Parameter Calculation LCMS->PK_Params ADME_Profile ADME Profile Characterization PK_Params->ADME_Profile

General experimental workflow for pharmacokinetic profiling.

Conclusion

The pharmacokinetic profile of 1-Methylnicotinamide chloride is characterized by moderate oral bioavailability and rapid absorption in preclinical models. Its metabolism is primarily mediated by aldehyde oxidase, leading to the formation of pyridone derivatives, and it is subject to renal excretion. The compound's engagement with the COX-2/PGI2 and eNOS signaling pathways underpins its therapeutic potential. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of 1-Methylnicotinamide chloride as a promising therapeutic agent. Further research, particularly clinical studies in humans, is necessary to fully elucidate its pharmacokinetic and pharmacodynamic properties in a clinical setting.

References

TRIA-662 (1-Methylnicotinamide Chloride): A Technical Overview of its Antithrombotic and Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TRIA-662, chemically known as 1-Methylnicotinamide (MNA) chloride, is an endogenous metabolite of nicotinamide (B372718) (Vitamin B3) that has demonstrated significant antithrombotic and anti-inflammatory properties. This technical guide provides an in-depth overview of the core mechanisms, quantitative data from key preclinical studies, and detailed experimental protocols relevant to the investigation of this compound. The primary mechanism of its antithrombotic action is mediated through the upregulation of the cyclooxygenase-2 (COX-2)/prostacyclin (PGI2) pathway, leading to inhibition of platelet aggregation and thrombus formation. Its anti-inflammatory effects are associated with the modulation of key inflammatory pathways, including the inhibition of the Toll-like receptor 4 (TLR4)-NF-κB signaling cascade and a reduction in pro-inflammatory cytokine production. This document serves as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.

Core Concepts: Antithrombotic and Anti-inflammatory Mechanisms

This compound exhibits a dual mode of action, targeting key pathways in both thrombosis and inflammation.

Antithrombotic Effects

The antithrombotic activity of this compound is primarily attributed to its ability to stimulate the production of prostacyclin (PGI2), a potent endogenous inhibitor of platelet aggregation.[1][2][3] This effect is mediated by the upregulation of cyclooxygenase-2 (COX-2).[1][3] Unlike direct-acting antiplatelet agents, this compound does not directly inhibit platelet aggregation in vitro but rather modulates endothelial cell function to prevent thrombus formation in vivo.

Anti-inflammatory Effects

This compound demonstrates anti-inflammatory properties by modulating immune responses and inflammatory signaling pathways. It has been shown to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). A key mechanism is the inhibition of the Toll-like receptor 4 (TLR4)-NF-κB signaling pathway, a critical pathway in the inflammatory response. Furthermore, this compound has been observed to inhibit the generation of reactive oxygen species (ROS), contributing to its anti-inflammatory profile.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the antithrombotic and anti-inflammatory effects of this compound (1-Methylnicotinamide chloride).

Table 1: Antithrombotic Effects of this compound in a Rat Model of Arterial Thrombosis
Dosage (mg/kg, i.v.)Thrombus Weight (mg)Percentage InhibitionReference
Control (0.9% NaCl)1.5 ± 0.1-
31.1 ± 0.127%
100.8 ± 0.147%
300.5 ± 0.167%
p<0.05 vs. Control
Table 2: Effect of this compound on Inflammatory Markers in a Rat Model of Necrotizing Enterocolitis
TreatmentTNF-α Expression (relative)IL-1β Expression (relative)Reference
Control1.01.0
NEC Model3.5 ± 0.44.2 ± 0.5
NEC Model + this compound1.8 ± 0.32.1 ± 0.3
*p<0.05 vs. NEC Model

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's bioactivity.

Rat Model of Electrically Induced Arterial Thrombosis

This protocol is adapted from studies investigating the in vivo antithrombotic effects of this compound.

Objective: To evaluate the dose-dependent effect of this compound on arterial thrombus formation in renovascular hypertensive rats.

Materials:

  • Male Wistar rats

  • This compound (1-Methylnicotinamide chloride)

  • Pentobarbital (anesthetic)

  • 0.9% NaCl (vehicle)

  • Surgical instruments

  • Electrode for arterial injury

  • Microbalance

Procedure:

  • Induce renovascular hypertension in rats by partial clipping of the left renal artery. Sham-operated rats serve as controls.

  • After a suitable period for hypertension development (e.g., 6 weeks), anesthetize the rats with pentobarbital.

  • Expose the common carotid artery and place a stimulating electrode.

  • Administer this compound intravenously at desired doses (e.g., 3, 10, 30 mg/kg) or vehicle (0.9% NaCl) 5-10 minutes before thrombosis induction.

  • Induce arterial thrombosis by electrical stimulation of the carotid artery.

  • After a set period (e.g., 30 minutes), excise the thrombosed arterial segment.

  • Remove the thrombus, air-dry it at 37°C, and weigh it 24 hours after the experiment.

  • To investigate the mechanism, administer a COX inhibitor (e.g., indomethacin (B1671933) or rofecoxib) prior to this compound administration and follow the same procedure.

In Vitro Macrophage Cytokine Production Assay

This protocol is based on studies assessing the anti-inflammatory effects of this compound on activated macrophages.

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines by lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Peritoneal macrophages from mice (e.g., CBA/J strain)

  • This compound (1-Methylnicotinamide chloride)

  • Lipopolysaccharide (LPS)

  • Cell culture medium (e.g., RPMI 1640)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Harvest peritoneal macrophages from mice.

  • Plate the macrophages in a 96-well plate at a suitable density and allow them to adhere.

  • Stimulate the macrophages with LPS (e.g., 100 ng/mL) in the presence or absence of varying concentrations of this compound.

  • Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a humidified 5% CO2 incubator.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Results are typically expressed as the percentage of cytokine production relative to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

TRIA662_Antithrombotic_Pathway TRIA662 This compound (1-Methylnicotinamide) EndothelialCell Vascular Endothelium TRIA662->EndothelialCell Acts on COX2 COX-2 EndothelialCell->COX2 Upregulates PGI2 Prostacyclin (PGI2) Production COX2->PGI2 Increases Platelet Platelet PGI2->Platelet Inhibits Aggregation Platelet Aggregation Platelet->Aggregation Leads to Thrombosis Thrombosis Aggregation->Thrombosis Causes

Caption: Antithrombotic signaling pathway of this compound.

TRIA662_Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates Transcription TRIA662 This compound TRIA662->NFkB Inhibits

Caption: Anti-inflammatory signaling pathway of this compound.

Experimental_Workflow_Thrombosis Start Start: Hypertensive Rat Model Anesthesia Anesthesia Start->Anesthesia DrugAdmin Administer this compound or Vehicle (i.v.) Anesthesia->DrugAdmin ThrombosisInduction Induce Arterial Thrombosis (Electrical Stimulation) DrugAdmin->ThrombosisInduction ThrombusExcision Excise Thrombosed Arterial Segment ThrombosisInduction->ThrombusExcision Weighing Dry and Weigh Thrombus ThrombusExcision->Weighing End End: Data Analysis Weighing->End

Caption: Experimental workflow for in vivo antithrombosis model.

References

TRIA-662: A Comprehensive Technical Review of its Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TRIA-662, chemically known as 1-Methylnicotinamide (1-MNA) chloride, is an endogenous metabolite of nicotinamide (B372718) (Vitamin B3) with demonstrated anti-thrombotic and anti-inflammatory properties. This document provides an in-depth technical guide on the safety and toxicity profile of this compound, drawing from available preclinical data. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent. This review summarizes key findings from pivotal toxicity studies, outlines probable experimental methodologies based on established guidelines, and illustrates the compound's primary signaling pathways.

Toxicological Profile

The safety of this compound has been evaluated in subchronic toxicity studies. The key findings from a 91-day oral toxicity study in rats provide the primary basis for its toxicological assessment.

Subchronic Oral Toxicity in Rats

A 91-day oral toxicity study in rats was conducted to evaluate the safety profile of this compound. The European Food Safety Authority (EFSA) panel reviewed this study and identified a reference point for risk assessment.[1]

Key Findings:

  • Epithelium Degeneration of the Non-Glandular Stomach: At all dose levels tested, degeneration of the epithelium in the non-glandular region of the stomach was observed. However, this finding is considered to have low toxicological relevance to humans as the human stomach lacks a non-glandular equivalent.[1][2]

  • Changes in Urine pH: At higher doses of 500 and 1,000 mg/kg body weight (bw), changes in urine pH were noted.[1][2]

  • Reference Point: Due to the observed changes in urine pH at higher doses, the EFSA panel established a reference point of 250 mg/kg bw/day for this compound in this rat study, as the adversity of this finding could not be entirely ruled out.

Table 1: Summary of Key Findings from the 91-Day Oral Toxicity Study of this compound in Rats

FindingDose Levels with ObservationToxicological Relevance to HumansReference Point (NOAEL/Reference Dose)
Epithelium Degeneration (Non-glandular stomach)All dose levelsLowNot established
Changes in Urine pH500 and 1,000 mg/kg bwUncertain250 mg/kg bw/day

Experimental Protocols

While the complete proprietary experimental protocols for the pivotal this compound toxicity studies are not publicly available, the methodologies likely followed standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Probable Methodology for the 91-Day Oral Toxicity Study in Rodents (based on OECD Guideline 408)

This section outlines a probable experimental design for a 91-day repeated dose oral toxicity study, consistent with international standards.

Objective: To characterize the toxic effects of this compound following 90 days of daily oral administration in a rodent species.

Test System:

  • Species: Rat (e.g., Sprague-Dawley or Wistar strain)

  • Sex: Both male and female animals

  • Number of Animals: At least 10 animals per sex per group

Administration of the Test Substance:

  • Route: Oral (gavage, in feed, or in drinking water)

  • Dose Levels: A control group and at least three dose levels of this compound.

  • Duration: Daily for 90 days.

Observations:

  • Clinical Signs: Daily observations for signs of toxicity.

  • Body Weight and Food/Water Consumption: Measured weekly.

  • Hematology and Clinical Biochemistry: Blood samples collected at termination for analysis of key parameters.

  • Urinalysis: Urine samples collected at termination.

  • Gross Necropsy: Macroscopic examination of all animals at the end of the study.

  • Histopathology: Microscopic examination of organs and tissues.

Workflow Diagram:

G cluster_protocol Experimental Workflow: 91-Day Oral Toxicity Study acclimatization Acclimatization of Rats randomization Randomization into Dose Groups acclimatization->randomization dosing Daily Oral Administration for 90 Days randomization->dosing observations In-life Observations (Clinical Signs, Body Weight, etc.) dosing->observations termination Terminal Procedures (Blood & Urine Collection, Necropsy) dosing->termination analysis Data Analysis (Hematology, Histopathology, etc.) termination->analysis

Caption: Probable workflow for a 91-day oral toxicity study of this compound in rats.

Signaling Pathways

This compound exerts its biological effects through modulation of key signaling pathways involved in vascular homeostasis and inflammation.

Prostacyclin (PGI₂) Signaling Pathway

This compound is an endogenous activator of prostacyclin (PGI₂) synthesis. This pathway is central to its anti-thrombotic and anti-inflammatory actions.

G cluster_pgi2 This compound and the Prostacyclin (PGI₂) Pathway TRIA662 This compound (1-MNA) COX2 Cyclooxygenase-2 (COX-2) TRIA662->COX2 Activates PGI2_Synthase Prostacyclin Synthase Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H₂ (PGH₂) Arachidonic_Acid->PGH2 via COX-2 PGI2 Prostacyclin (PGI₂) PGH2->PGI2 via Prostacyclin Synthase Platelet_Aggregation Platelet Aggregation PGI2->Platelet_Aggregation Inhibits Inflammation Inflammation PGI2->Inflammation Reduces

Caption: this compound activates the COX-2 enzyme, leading to increased PGI₂ production.

Nitric Oxide (NO) Signaling Pathway

This compound enhances the bioavailability of nitric oxide (NO) and modulates the activity of endothelial nitric oxide synthase (eNOS), contributing to its vasoprotective effects.

G cluster_no This compound and the Nitric Oxide (NO) Pathway TRIA662 This compound (1-MNA) eNOS Endothelial Nitric Oxide Synthase (eNOS) TRIA662->eNOS Regulates Activity L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO via eNOS Vasodilation Vasodilation NO->Vasodilation Promotes Endothelial_Function Improved Endothelial Function NO->Endothelial_Function Contributes to

Caption: this compound regulates eNOS activity, enhancing NO bioavailability.

Conclusion

Based on the available data, this compound demonstrates a favorable preclinical safety profile. The primary finding in a 91-day rat oral toxicity study was epithelium degeneration in the non-glandular stomach, which is of low toxicological concern for humans. Changes in urine pH at high doses led to the establishment of a conservative reference point. The known mechanisms of action, involving the prostacyclin and nitric oxide pathways, provide a strong rationale for its therapeutic potential in cardiovascular and inflammatory conditions. Further investigation, including well-designed clinical trials, is warranted to fully elucidate the safety and efficacy of this compound in human populations.

References

The Therapeutic Potential of 1-Methylnicotinamide Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylnicotinamide chloride (1-MNA), an endogenous metabolite of nicotinamide (B372718) (Vitamin B3), has emerged from being considered an inactive byproduct to a molecule of significant therapeutic interest.[1][2][3] Extensive preclinical and emerging clinical research has unveiled its potent anti-inflammatory, anti-thrombotic, and vasoprotective properties.[4][5] This technical guide provides an in-depth overview of the core therapeutic potential of 1-MNA, focusing on its mechanisms of action, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the critical signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the potential of 1-MNA in various therapeutic areas.

Core Therapeutic Areas and Mechanisms of Action

1-MNA exhibits a multi-faceted therapeutic potential, primarily centered around its effects on the vascular endothelium, inflammation, and metabolic processes. Its biological activities are largely attributed to the modulation of key signaling pathways, including the cyclooxygenase-2 (COX-2)/prostacyclin (PGI2) pathway, nitric oxide (NO) bioavailability, and the regulation of NAD+ metabolism.

Anti-Thrombotic and Vasoprotective Effects

A significant body of evidence highlights the anti-thrombotic and vasoprotective properties of 1-MNA. It has been shown to inhibit platelet-dependent thrombosis and improve endothelial function.

Mechanism of Action: The primary mechanism underlying the anti-thrombotic effect of 1-MNA involves the upregulation of prostacyclin (PGI2) synthesis through the activation of cyclooxygenase-2 (COX-2) in the endothelium. PGI2 is a potent vasodilator and inhibitor of platelet aggregation. Additionally, 1-MNA enhances the bioavailability of nitric oxide (NO), a critical molecule for vasodilation and maintaining vascular health.

Signaling Pathway: 1-MNA-Induced Vasoprotection

G cluster_MNA 1-Methylnicotinamide (1-MNA) cluster_Endothelium Endothelial Cell cluster_Platelet Platelet cluster_Smooth_Muscle Vascular Smooth Muscle MNA 1-MNA COX2 COX-2 MNA->COX2 Activates eNOS eNOS MNA->eNOS Enhances Bioavailability PGI2_Synthase PGI2 Synthase COX2->PGI2_Synthase NO Nitric Oxide (NO) eNOS->NO PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 L_Arginine L-Arginine L_Arginine->eNOS Vasodilation Vasodilation NO->Vasodilation Promotes Platelet_Aggregation Platelet Aggregation PGI2->Platelet_Aggregation Inhibits PGI2->Vasodilation Promotes

Caption: 1-MNA signaling pathway for vasoprotection.

Anti-Inflammatory Properties

1-MNA has demonstrated significant anti-inflammatory effects in various preclinical models. This activity is particularly relevant in the context of vascular inflammation and inflammatory skin conditions.

Mechanism of Action: The anti-inflammatory effects of 1-MNA are linked to its ability to modulate the production of pro-inflammatory mediators. It has been shown to reduce the expression of cytokines such as TNF-α and IL-6 by inhibiting the NF-κB signaling pathway. Furthermore, 1-MNA can activate the Nrf2 pathway, a key regulator of the antioxidant response, which contributes to its anti-inflammatory and cytoprotective effects.

Signaling Pathway: 1-MNA in Inflammation and Oxidative Stress

G cluster_MNA 1-Methylnicotinamide (1-MNA) cluster_Cell Cellular Response MNA 1-MNA NFkB NF-κB MNA->NFkB Inhibits Nrf2 Nrf2 MNA->Nrf2 Activates Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines Promotes Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Promotes

Caption: 1-MNA's role in inflammation and oxidative stress.

NAD+ Metabolism and Sirtuin Activation

1-MNA plays a role in the regulation of nicotinamide adenine (B156593) dinucleotide (NAD+) metabolism. NAD+ is a crucial coenzyme in cellular redox reactions and a substrate for sirtuins, a class of enzymes involved in cellular regulation, including metabolism and aging.

Mechanism of Action: 1-MNA is a product of the enzyme nicotinamide N-methyltransferase (NNMT), which methylates nicotinamide. By acting as a feedback inhibitor of NNMT, exogenous 1-MNA can increase the availability of nicotinamide for the NAD+ salvage pathway, thereby potentially boosting NAD+ levels. Furthermore, 1-MNA has been shown to increase the protein expression of SIRT1, a key sirtuin, which may contribute to its beneficial metabolic effects.

Signaling Pathway: 1-MNA and NAD+ Metabolism

G cluster_Metabolism NAD+ Salvage Pathway cluster_MNA_exogenous Exogenous 1-MNA Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT NAD_plus NAD+ Nicotinamide->NAD_plus Salvage Pathway MNA_endogenous 1-MNA (endogenous) NNMT->MNA_endogenous SIRT1 SIRT1 NAD_plus->SIRT1 Activates MNA_exogenous 1-MNA (exogenous) MNA_exogenous->NNMT Inhibits MNA_exogenous->SIRT1 Upregulates G cluster_protocol Arterial Thrombosis Model Protocol A 1. Animal Preparation: - Anesthetize renovascular hypertensive rats. B 2. Drug Administration: - Administer 1-MNA (e.g., 3-30 mg/kg) or vehicle intravenously. A->B C 3. Thrombosis Induction: - Induce arterial thrombosis via electrical stimulation of the carotid artery. B->C D 4. Measurement: - After a set time, excise the thrombosed arterial segment. C->D E 5. Analysis: - Determine the wet weight of the thrombus. D->E F 6. Comparison: - Compare thrombus weight between 1-MNA treated and vehicle control groups. E->F G cluster_protocol In Vitro Anti-Inflammatory Assay Protocol A 1. Cell Culture: - Culture macrophages (e.g., THP-1 or primary macrophages). B 2. Cell Stimulation: - Prime cells with an inflammatory stimulus (e.g., LPS). A->B C 3. Treatment: - Incubate cells with varying concentrations of 1-MNA. B->C D 4. Incubation: - Incubate for a specified period (e.g., 24 hours). C->D E 5. Supernatant Collection: - Collect the cell culture supernatant. D->E F 6. Cytokine Measurement: - Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA. E->F G 7. Analysis: - Compare cytokine levels in 1-MNA treated cells to controls. F->G G cluster_protocol Endothelial Dysfunction Assessment Protocol A 1. Animal Model: - Use a model of endothelial dysfunction (e.g., ApoE/LDLR-/- mice). B 2. Chronic Treatment: - Administer 1-MNA (e.g., 100 mg/kg/day) or vehicle for several weeks. A->B C 3. Functional Assessment: - Measure endothelium-dependent vasodilation in response to an agonist (e.g., acetylcholine). B->C D 4. Imaging: - Use techniques like high-frequency ultrasound or MRI to visualize and quantify vascular responses. C->D E 5. Biochemical Analysis: - Measure plasma markers of endothelial function (e.g., NO metabolites, PGI2 metabolites). D->E F 6. Comparison: - Compare vascular responses and biochemical markers between 1-MNA treated and control groups. E->F

References

Methodological & Application

Application Notes and Protocols for the Quantification of TRIA-662 (1-Methylnicotinamide) in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRIA-662, chemically known as 1-Methylnicotinamide (1-MN), is an endogenous metabolite of nicotinamide (B372718). It has garnered significant interest in the scientific community due to its potential therapeutic activities, including antithrombotic and anti-inflammatory effects[1]. Accurate measurement of this compound levels in plasma is crucial for pharmacokinetic studies, drug efficacy evaluation, and understanding its physiological roles. This document provides detailed application notes and protocols for the quantification of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Principle of the Method

The method described herein is based on the principle of LC-MS/MS for the selective detection and quantification of this compound in a complex biological matrix like plasma. The workflow involves initial sample preparation to remove proteins and other interfering substances. This is followed by chromatographic separation of this compound from other plasma components using a liquid chromatograph. The separated analyte is then introduced into a tandem mass spectrometer, where it is ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. The use of a stable isotope-labeled internal standard (IS) is recommended to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.

Materials and Reagents

  • This compound (1-Methylnicotinamide iodide) reference standard

  • 1-Methylnicotinamide-d3 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium (B1175870) formate (B1220265), LC-MS grade

  • Ultrapure water (e.g., Milli-Q or equivalent)

  • Human plasma (drug-free, for calibration standards and quality controls)

  • Microcentrifuge tubes

  • Autosampler vials

Instrumentation

  • A Liquid Chromatography system capable of gradient elution.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data acquisition and processing software.

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solutions with a mixture of water and acetonitrile (e.g., 50:50 v/v) to prepare a series of working standard solutions at various concentrations.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

Preparation of Calibration Curve and Quality Control Samples
  • Calibration Curve (CC) Samples: Spike known concentrations of this compound working standard solutions into drug-free human plasma to prepare a calibration curve ranging from, for example, 2.5 to 80 ng/mL[2].

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high) within the calibration range.

Plasma Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for each sample, standard, and QC.

  • To 100 µL of plasma sample, CC, or QC in a microcentrifuge tube, add 20 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins[2][3].

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are example LC-MS/MS conditions. These should be optimized for the specific instrumentation used.

  • Liquid Chromatography:

    • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column or a reverse-phase C18 column can be used. For example, a Waters Spherisorb S5 CN microbore column (2.0 × 100 mm, 5 μm) has been reported[2].

    • Mobile Phase A: 5 mM ammonium formate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Gradient Elution: A typical gradient would start with a high percentage of organic phase, gradually increasing the aqueous phase for HILIC, or the reverse for reverse-phase chromatography.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound (1-Methylnicotinamide): Precursor ion (m/z) 137.1 → Product ion (m/z) 94.1.

      • Internal Standard (e.g., 1-Methylnicotinamide-d3): The transition will be shifted by the mass of the isotopes (e.g., m/z 140.1 → 97.1).

    • Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.

Data Presentation

The following table summarizes key quantitative parameters for the analysis of this compound in plasma, based on published methods.

ParameterValueReference
Linear Range in Plasma 2.5 - 80.0 ng/mL
Lower Limit of Quantification (LLOQ) 2.5 ng/mL
Intra-day Precision (RSD) < 6.90%
Inter-day Precision (RSD) < 6.90%
Recovery > 88%
Basal Plasma Levels in Humans 4 - 120 ng/mL

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification results Results (Concentration) quantification->results

Caption: Workflow for the quantification of this compound in plasma.

Logical Relationship of the Analytical Method

logical_relationship analyte This compound (1-Methylnicotinamide) in Plasma sample_prep Protein Precipitation (Removes interfering proteins) analyte->sample_prep lc Liquid Chromatography (Separates this compound from other components) sample_prep->lc msms Tandem Mass Spectrometry (Provides specificity and sensitivity) lc->msms quant Quantification (Based on peak area ratio to Internal Standard) msms->quant

Caption: Core principles of the LC-MS/MS method for this compound analysis.

References

experimental protocols for using 1-Methylnicotinamide chloride in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 1-Methylnicotinamide Chloride (1-MNA) In Vitro

Introduction

1-Methylnicotinamide (1-MNA) is an endogenous metabolite of nicotinamide (B372718) (a form of vitamin B3), produced by the enzyme nicotinamide N-methyltransferase (NNMT). Long considered an inactive metabolite, recent research has unveiled its significant biological activities, establishing 1-MNA as a molecule with potent anti-inflammatory, anti-thrombotic, and vasoprotective properties. Its chloride salt form is often used in research due to its stability. These application notes provide an overview of the in vitro uses of 1-MNA, focusing on its mechanisms of action and providing protocols for its application in a research setting.

Key In Vitro Applications

  • Anti-inflammatory and Immunomodulatory Effects:

    • NLRP3 Inflammasome Inhibition: 1-MNA has been shown to specifically reduce the activation of the NLRP3 inflammasome in human macrophages. This effect is linked to its ability to scavenge reactive oxygen species (ROS), a key trigger for inflammasome assembly. This makes 1-MNA a valuable tool for studying NLRP3-related inflammatory pathways.

    • NF-κB Pathway Inhibition: In models of cellular stress, such as cardiomyocytes treated with palmitic acid (PA), 1-MNA inhibits the activation of the pro-inflammatory NF-κB pathway. This leads to a downstream reduction in the expression of inflammatory cytokines like TNF-α, IL-1β, and IL-6.

    • T-Cell Modulation: In the context of the tumor microenvironment, 1-MNA has been found to have immunomodulatory effects on T-cells, inducing the secretion of TNF-α.

  • Anti-oxidant and Cytoprotective Activity:

    • ROS Reduction: 1-MNA effectively reduces intracellular ROS levels in cells under oxidative stress. In palmitic acid-treated H9C2 cardiomyocytes, 1-MNA treatment markedly reduced ROS production.

    • Nrf2 Pathway Activation: The antioxidant effects of 1-MNA are associated with the upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. 1-MNA treatment increases the expression of Nrf2 and its downstream antioxidant defense genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1).

  • Vascular Endothelium Protection:

    • Prostacyclin (PGI2) and Nitric Oxide (NO) Regulation: 1-MNA acts on vascular endothelial cells to stimulate the synthesis and release of prostacyclin (PGI2), a potent inhibitor of platelet aggregation with anti-inflammatory properties. It also improves the bioavailability of nitric oxide (NO), a critical vasodilator, by regulating the activity of endothelial nitric oxide synthase (eNOS).

    • Reversal of Endothelial Dysfunction: In vitro studies have shown that 1-MNA can reverse the dysfunction of the endothelium caused by inflammatory stimuli like TNF-α.

  • Metabolic Regulation and Sirtuin Activation:

    • Dual-Action NAD+ Modulation: 1-MNA operates through a sophisticated dual mechanism. It acts as a feedback inhibitor of NNMT, the enzyme that produces it. This inhibition preserves the cellular pool of nicotinamide, making it available for the NAD+ salvage pathway. By preventing nicotinamide accumulation, it also avoids the feedback inhibition that nicotinamide itself exerts on sirtuins.

    • SIRT1 Stabilization: 1-MNA directly upregulates and stabilizes SIRT1 protein expression by preventing its proteasomal degradation, thereby enhancing its deacetylase activity.

Quantitative Data Summary

The effective concentration of 1-MNA can vary significantly depending on the cell type, experimental model, and endpoint being measured.

Table 1: Effective Concentrations of 1-MNA in Various In Vitro Models

Cell Type Model / Stimulus 1-MNA Concentration Observed Effect Reference
H9C2 Cardiomyocytes Palmitic Acid (500 µM) 10 mM Reduced ROS production by 65.1%; Increased Nrf2 expression.
Human Macrophages (THP-1) LPS + Nigericin/ATP 1-10 mM Reduced NLRP3 inflammasome activation and IL-1β secretion.
Human Endothelial Cells TNF-α Induced Dysfunction Not specified Reversal of inflammatory dysfunction; increased NO and PGI2 secretion.

| Human T-Cells | CD3/CD28 Activation | 8 mM | Induced expression of TNF-α. | |

Table 2: Summary of Key In Vitro Effects of 1-MNA

Biological Process Key Pathway Measured Outcome Cell Model Reference
Anti-inflammation NLRP3 Inflammasome ↓ IL-1β secretion Human Macrophages
NF-κB ↓ p65 translocation, ↓ TNF-α, IL-6, IL-1β mRNA H9C2 Cardiomyocytes
Anti-oxidation Nrf2 ↑ Nrf2, HO-1, NQO-1 expression; ↓ ROS levels H9C2 Cardiomyocytes
Vasculoprotection COX-2 / eNOS ↑ Prostacyclin (PGI2) release, ↑ Nitric Oxide (NO) release Endothelial Cells

| Metabolic Regulation | Sirtuins / NNMT | ↑ SIRT1 protein expression, ↓ NNMT activity | N/A | |

Visualized Pathways and Workflows

G cluster_setup Phase 1: Experiment Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis prep Prepare 1-MNA Stock (e.g., in sterile H2O or PBS) seed Seed Cells in Culture Plates (e.g., H9C2, THP-1, HUVEC) prep->seed adhere Allow Cells to Adhere (24h incubation) seed->adhere treat_mna Treat with 1-MNA (at desired concentrations) adhere->treat_mna treat_ctrl Treat with Vehicle Control adhere->treat_ctrl induce Add Stress/Inflammatory Stimulus (e.g., PA, LPS, TNF-α) treat_mna->induce treat_ctrl->induce incubate Incubate for Defined Period (e.g., 1h - 48h) induce->incubate elisa Cytokine Measurement (ELISA for IL-1β, TNF-α) incubate->elisa ros ROS Assay (DCFH-DA Staining) incubate->ros wb Protein Analysis (Western Blot for Nrf2, NF-κB) incubate->wb pcr Gene Expression (qRT-PCR for target genes) incubate->pcr G cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway stimulus Cellular Stress (e.g., Palmitic Acid) ros ↑ Reactive Oxygen Species (ROS) stimulus->ros ikb IκBα Degradation ros->ikb activates nfkb NF-κB (p65) Nuclear Translocation ikb->nfkb cytokines ↑ Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) nfkb->cytokines nrf2 Nrf2 Activation are Antioxidant Response Element (ARE) Binding nrf2->are antioxidants ↑ Antioxidant Genes (HO-1, NQO-1) are->antioxidants mna 1-MNA mna->ros Inhibits mna->ikb Inhibits mna->nrf2 Activates G cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_inflammasome Inflammasome Complex prr PRR Activation (e.g., by LPS) pro_il1b ↑ Pro-IL-1β & NLRP3 Expression prr->pro_il1b il1b IL-1β Maturation & Secretion damps DAMPs / PAMPs (e.g., Nigericin, ATP) ros ↑ Mitochondrial ROS damps->ros nlrp3 NLRP3 Assembly ros->nlrp3 triggers casp1 Caspase-1 Activation nlrp3->casp1 casp1->il1b mna 1-MNA mna->ros Scavenges/ Inhibits G cluster_nad NAD+ Salvage Pathway cluster_sirt1 SIRT1 Regulation na Nicotinamide (NAM) nad NAD+ na->nad multiple steps nnmt NNMT Enzyme na->nnmt sirt1 SIRT1 Protein na->sirt1 Inhibits at high levels nad->sirt1 Activates (Co-substrate) mna Exogenous 1-MNA nnmt->mna produces endogenous 1-MNA degradation Proteasomal Degradation sirt1->degradation mna->nnmt Inhibits mna->sirt1 Stabilizes/ Upregulates

Revolutionizing Dyslipidemia Research: Animal Models for Evaluating TRIA-662

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

TRIA-662, chemically identified as N-methylnicotinamide (MNA) chloride, is an emerging therapeutic agent under investigation for its potential as a hypolipidemic compound. Clinical trial NCT01930240 has explored its safety and efficacy in modulating serum lipid parameters, with a particular focus on triglycerides and lipoprotein lipase (B570770). These application notes provide a comprehensive guide for researchers to design and execute preclinical studies using appropriate animal models to further elucidate the therapeutic potential and mechanism of action of this compound in dyslipidemia.

Proposed Mechanism of Action

The metabolic effects of this compound (MNA) are intricately linked to the Nicotinamide (B372718) N-methyltransferase (NNMT) pathway. NNMT is a key enzyme that catalyzes the methylation of nicotinamide to form MNA. Elevated NNMT activity has been associated with obesity and insulin (B600854) resistance. Preclinical evidence suggests that the administration of MNA can influence lipid metabolism, although the precise mechanisms are still under investigation. One key study demonstrated that MNA treatment reduced plasma triglyceride concentrations in a rat model of fructose-induced hypertriglyceridemia[1][2]. This suggests that this compound may exert its effects by modulating pathways involved in triglyceride synthesis, clearance, or both. A primary target of interest for triglyceride metabolism is lipoprotein lipase (LPL), the enzyme responsible for hydrolyzing triglycerides in circulating lipoproteins.

Recommended Animal Models

To investigate the triglyceride-lowering effects of this compound, diet-induced models of hypertriglyceridemia in rodents are highly recommended due to their translational relevance and established protocols.

1. High-Fructose Diet-Induced Hypertriglyceridemia in Rats:

  • Rationale: This model effectively mimics aspects of metabolic syndrome in humans, including elevated plasma triglycerides. Previous studies have successfully demonstrated the triglyceride-lowering effect of MNA in this model[1][2].

  • Species: Sprague-Dawley or Wistar rats are suitable for this model.

2. High-Fat Diet-Induced Dyslipidemia in Mice:

  • Rationale: This is a widely used model to study obesity, insulin resistance, and associated dyslipidemia. It allows for the investigation of this compound's effects in the context of a Western-style diet.

  • Species: C57BL/6J mice are a common and appropriate strain for this model.

3. Genetically Modified Mouse Models:

  • Rationale: For more in-depth mechanistic studies, genetically modified mice with predispositions to dyslipidemia, such as Apolipoprotein E knockout (ApoE-/-) or Low-Density Lipoprotein Receptor knockout (LDLR-/-) mice, can be utilized. These models develop spontaneous hypercholesterolemia and atherosclerosis.

  • Species: ApoE-/- or LDLR-/- mice on a C57BL/6J background.

Experimental Protocols

Below are detailed protocols for inducing hypertriglyceridemia and assessing the effects of this compound.

Protocol 1: High-Fructose Diet-Induced Hypertriglyceridemia in Rats

Objective: To evaluate the effect of this compound on plasma triglyceride levels and lipoprotein lipase activity in a rat model of fructose-induced hypertriglyceridemia.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Standard chow diet

  • High-fructose diet (60% fructose)

  • This compound (N-methylnicotinamide chloride)

  • Vehicle control (e.g., sterile water or saline)

  • Blood collection supplies (e.g., EDTA tubes)

  • Centrifuge

  • Spectrophotometer or automated clinical chemistry analyzer

  • Lipoprotein lipase activity assay kit

Procedure:

  • Acclimatization: Acclimate rats to the animal facility for at least one week, providing ad libitum access to standard chow and water.

  • Induction of Hypertriglyceridemia:

    • Divide rats into two main groups: Control (standard chow) and High-Fructose Diet.

    • Feed the respective diets for a period of 4-8 weeks to induce a stable hypertriglyceridemic state in the high-fructose group.

  • Treatment:

    • After the induction period, divide the High-Fructose Diet group into two subgroups: Vehicle-treated and this compound-treated.

    • Administer this compound or vehicle daily via oral gavage for a period of 4 weeks. A suggested starting dose, based on previous studies, is 100 mg/kg body weight[1]. Dose-response studies are recommended.

  • Sample Collection:

    • At the end of the treatment period, fast the animals overnight.

    • Collect blood samples from the tail vein or via cardiac puncture under anesthesia into EDTA-containing tubes.

    • Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate the plasma.

    • Collect tissue samples (e.g., liver, adipose tissue) for further analysis.

  • Biochemical Analysis:

    • Measure plasma triglyceride, total cholesterol, HDL-cholesterol, and LDL-cholesterol levels using commercially available kits.

    • Measure post-heparin plasma lipoprotein lipase (LPL) activity. This involves injecting heparin (e.g., 100 IU/kg) intravenously 10 minutes before blood collection to release LPL from the endothelial surface into the circulation. LPL activity is then measured using a specific assay kit.

  • Data Analysis:

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the different treatment groups.

Protocol 2: Assessment of Gene and Protein Expression

Objective: To investigate the molecular mechanisms by which this compound affects lipid metabolism.

Materials:

  • Liver and adipose tissue samples from Protocol 1

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR machine and reagents

  • Protein extraction buffers and protease inhibitors

  • Western blotting equipment and reagents

  • Antibodies against key proteins (e.g., LPL, SREBP-1c, FAS, ACC)

Procedure:

  • RNA Extraction and qPCR:

    • Extract total RNA from liver and adipose tissue samples.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qPCR) to analyze the expression of genes involved in lipid metabolism, such as Lpl, Srebf1 (encoding SREBP-1c), Fasn (encoding Fatty Acid Synthase), and Acaca (encoding Acetyl-CoA Carboxylase).

  • Protein Extraction and Western Blotting:

    • Extract total protein from liver and adipose tissue samples.

    • Perform Western blotting to determine the protein levels of LPL and other key enzymes and transcription factors involved in lipid metabolism.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Effect of this compound on Plasma Lipid Profile in High-Fructose Fed Rats

Treatment GroupTriglycerides (mg/dL)Total Cholesterol (mg/dL)HDL-Cholesterol (mg/dL)LDL-Cholesterol (mg/dL)
Control (Chow + Vehicle)
High-Fructose + Vehicle
High-Fructose + this compound

Table 2: Effect of this compound on Post-Heparin Plasma Lipoprotein Lipase Activity

Treatment GroupLPL Activity (U/L)
Control (Chow + Vehicle)
High-Fructose + Vehicle
High-Fructose + this compound

Visualizations

Signaling Pathway

cluster_0 This compound (N-methylnicotinamide) Administration cluster_1 Cellular Metabolism cluster_2 Physiological Outcome This compound This compound NNMT NNMT Activity This compound->NNMT Modulates (?) LPL Lipoprotein Lipase (LPL) Activity This compound->LPL Increases (?) Lipogenesis Hepatic Lipogenesis NNMT->Lipogenesis Influences Triglycerides Plasma Triglycerides LPL->Triglycerides Decreases Lipogenesis->Triglycerides Increases

Caption: Proposed mechanism of this compound in triglyceride metabolism.

Experimental Workflow

cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Acclimatization Acclimatization (1 week) Diet High-Fructose Diet (4-8 weeks) Acclimatization->Diet Treatment This compound or Vehicle (4 weeks) Diet->Treatment Blood Blood Collection (Fasting) Treatment->Blood Tissues Tissue Harvest Treatment->Tissues Biochem Biochemical Analysis (Lipids, LPL activity) Blood->Biochem Molecular Molecular Analysis (qPCR, Western Blot) Tissues->Molecular

Caption: Experimental workflow for evaluating this compound in rats.

References

Application Notes and Protocols for TRIA-662 (1-Methylnicotinamide) in Cardiovascular Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRIA-662, also known as 1-Methylnicotinamide (1-MNA), is an endogenous metabolite of nicotinamide (B372718) (Vitamin B3) that has emerged as a promising therapeutic agent in cardiovascular disease research. It is the product of the enzymatic reaction catalyzed by nicotinamide N-methyltransferase (NNMT).[1][2] Preclinical studies have demonstrated its vasoprotective, anti-inflammatory, anti-thrombotic, and anti-atherosclerotic properties.[1][2] These effects are primarily attributed to its ability to modulate endothelial function, reduce oxidative stress, and attenuate inflammatory responses. This document provides detailed application notes and experimental protocols for the use of this compound in various cardiovascular disease research models.

Mechanism of Action

This compound (1-MNA) exerts its cardioprotective effects through a multi-faceted mechanism of action. A key aspect of its function is the modulation of vascular endothelial cell activity.[3] It stimulates the release of prostacyclin (PGI2), a potent endogenous inhibitor of platelet aggregation with anticoagulant and anti-atherosclerotic properties. Additionally, this compound enhances the production of nitric oxide (NO), contributing to vasorelaxation and improved endothelial function.

In cellular signaling, this compound has been shown to upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of antioxidant responses. This leads to the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby mitigating oxidative stress. Concurrently, this compound inhibits the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway, reducing the expression of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

The interplay between NNMT, this compound, and cellular metabolism is complex. While high NNMT activity can deplete NAD+ pools and increase homocysteine levels, which are risk factors for cardiovascular disease, its product, this compound, appears to have opposing protective effects.

Key Signaling Pathways

TRIA662_Signaling_Pathways cluster_0 This compound (1-MNA) cluster_2 Downstream Consequences This compound This compound PGI2_Production PGI2_Production This compound->PGI2_Production NO_Production NO_Production This compound->NO_Production Nrf2_Pathway Nrf2_Pathway This compound->Nrf2_Pathway Activates NFkB_Pathway NFkB_Pathway This compound->NFkB_Pathway Inhibits Vasodilation Vasodilation Platelet_Aggregation ↓ Platelet Aggregation Antioxidant_Response ↑ Antioxidant Response (HO-1, NQO1) Inflammation ↓ Inflammation (TNF-α, IL-1β, IL-6) Apoptosis ↓ Apoptosis Fibrosis ↓ Fibrosis PGI2_Production->Platelet_Aggregation NO_Production->Vasodilation Nrf2_Pathway->Antioxidant_Response NFkB_Pathway->Inflammation NFkB_Pathway->Apoptosis NFkB_Pathway->Fibrosis

Figure 1: Signaling pathways modulated by this compound (1-MNA) in cardiovascular cells.

Data Presentation

In Vivo Efficacy of this compound in Animal Models
ModelSpeciesTreatment DoseDurationKey FindingsReference
Atherosclerosis ApoE/LDLR-/- Mice100 mg/kg/day8 weeksReduced atherosclerotic plaque area and inflammation. Improved endothelial function (increased PGI2 and NO).
High-Fat Diet-Induced Cardiac Injury C57BL/6J Mice100 mg/kg/day18 weeksDecreased cardiac inflammation, apoptosis, and fibrosis. Reduced plasma triglycerides and LDL.
Diabetes-Associated Endothelial Dysfunction db/db Mice100 mg/kg4 weeksImproved endurance exercise capacity. Reduced post-exercise leukocytosis.
In Vitro Effects of this compound on Cardiac and Endothelial Cells
Cell TypeModelTreatment ConcentrationDurationKey FindingsReference
H9C2 Cardiomyocytes Palmitic Acid-Induced Lipotoxicity10 mM24 hoursReduced ROS production, inflammation, and apoptosis.
Human Umbilical Vein Endothelial Cells (HUVECs) TNF-α-Induced Inflammation0.1 µM1, 3, 6, 12, or 24 hoursReversed endothelial dysfunction. Modulated cell elasticity.

Experimental Protocols

In Vivo Model: Atherosclerosis in ApoE/LDLR-/- Mice

This protocol describes the induction of atherosclerosis in Apolipoprotein E and LDL Receptor double knockout (ApoE/LDLR-/-) mice and subsequent treatment with this compound.

Materials:

  • ApoE/LDLR-/- mice (e.g., 4 months old)

  • This compound (1-MNA)

  • Vehicle (e.g., sterile saline)

  • Standard rodent diet

  • Gavage needles

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for tissue harvesting

  • Histology reagents (e.g., Oil Red O, antibodies for CD68)

Workflow:

Atherosclerosis_Workflow Acclimatization Acclimatize ApoE/LDLR-/- Mice (1 week) Grouping Randomize into Groups (Vehicle, this compound) Acclimatization->Grouping Treatment Daily Oral Gavage (100 mg/kg this compound or Vehicle) (8 weeks) Grouping->Treatment Monitoring Monitor Body Weight and Health Treatment->Monitoring Sacrifice Euthanize and Harvest Tissues (Aorta, Heart, Blood) Treatment->Sacrifice Analysis Analyze Atherosclerotic Plaques (Histology, Immunohistochemistry) Sacrifice->Analysis Biochemical_Assays Perform Biochemical Assays (Lipids, Inflammatory Markers) Sacrifice->Biochemical_Assays

Figure 2: Experimental workflow for the in vivo atherosclerosis model.

Procedure:

  • Animal Acclimatization: Acclimatize male ApoE/LDLR-/- mice to the housing conditions for at least one week.

  • Group Allocation: Randomly divide the mice into two groups: a vehicle control group and a this compound treatment group.

  • Treatment Administration:

    • Prepare a stock solution of this compound in the chosen vehicle.

    • Administer this compound (100 mg/kg) or an equivalent volume of vehicle daily via oral gavage for 8 weeks.

  • Monitoring: Monitor the body weight and general health of the animals throughout the study.

  • Tissue Harvesting:

    • At the end of the treatment period, euthanize the mice.

    • Perfuse the vascular system with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Carefully dissect the aorta, including the brachiocephalic artery, and the heart.

    • Collect blood via cardiac puncture for plasma analysis.

  • Atherosclerotic Plaque Analysis:

    • Embed the brachiocephalic artery in an optimal cutting temperature (OCT) compound and prepare cryosections.

    • Stain sections with Oil Red O to visualize lipid-rich atherosclerotic plaques.

    • Perform immunohistochemistry using an anti-CD68 antibody to identify macrophages within the plaques.

    • Quantify the plaque area and macrophage content using image analysis software.

  • Biochemical Analysis:

    • Measure plasma levels of total cholesterol, LDL, HDL, and triglycerides.

    • Analyze plasma for inflammatory markers (e.g., serum amyloid P, haptoglobin).

    • Assess endothelial function by measuring the release of 6-keto-PGF1α (a stable metabolite of PGI2) and nitrite/nitrate from isolated aortic rings.

In Vitro Model: Palmitic Acid-Induced Lipotoxicity in H9C2 Cardiomyocytes

This protocol details the induction of lipotoxicity in the H9C2 cardiomyocyte cell line using palmitic acid (PA) and treatment with this compound.

Materials:

  • H9C2 rat cardiomyocyte cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • Palmitic Acid (PA)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • This compound (1-MNA)

  • Reagents for ROS detection (e.g., DCFH-DA)

  • Reagents for apoptosis detection (e.g., Annexin V-FITC and Propidium Iodide)

  • Reagents for qPCR and Western blotting

Procedure:

  • Cell Culture: Culture H9C2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Preparation of PA-BSA Complex:

    • Dissolve PA in ethanol (B145695) to create a stock solution.

    • Prepare a solution of fatty acid-free BSA in serum-free DMEM.

    • Add the PA stock solution to the BSA solution while stirring at 37°C to create a PA-BSA complex.

  • Cell Treatment:

    • Seed H9C2 cells in appropriate culture plates.

    • Once the cells reach the desired confluency, replace the medium with serum-free DMEM containing the PA-BSA complex (e.g., 500 µM PA).

    • Concurrently, treat the cells with this compound (e.g., 10 mM) or vehicle.

    • Incubate for the desired time (e.g., 24 hours).

  • Measurement of Reactive Oxygen Species (ROS):

    • After treatment, wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), according to the manufacturer's instructions.

    • Measure the fluorescence intensity using a fluorescence microscope or a plate reader. A significant increase in fluorescence indicates increased ROS production.

  • Assessment of Apoptosis:

    • Harvest the cells by trypsinization.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry. An increase in Annexin V-positive cells indicates apoptosis.

  • Gene and Protein Expression Analysis:

    • Isolate RNA and protein from the treated cells.

    • Perform quantitative real-time PCR (qPCR) to analyze the mRNA expression of inflammatory (e.g., Tnf-α, Il-6) and antioxidant (e.g., Nrf2, Ho-1) genes.

    • Perform Western blotting to analyze the protein levels of key signaling molecules (e.g., p-NF-κB, IκBα, Nrf2).

Conclusion

This compound (1-MNA) is a promising agent for cardiovascular disease research, with demonstrated efficacy in preclinical models of atherosclerosis, cardiac injury, and endothelial dysfunction. Its mechanism of action, centered on the enhancement of endothelial function and the modulation of inflammatory and oxidative stress pathways, provides a strong rationale for its further investigation. The protocols outlined in this document provide a framework for researchers to explore the therapeutic potential of this compound in various cardiovascular disease contexts. Careful consideration of appropriate animal models, cell lines, and endpoint analyses will be crucial for advancing our understanding of this novel therapeutic candidate.

References

Troubleshooting & Optimization

common challenges in working with TRIA-662

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TRIA-662. The information is designed to address common challenges encountered during experimentation and offer practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 100 mM. For aqueous buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration. Ensure the final DMSO concentration in your experimental setup is compatible with your cell type or assay system, typically below 0.5%.

Q2: What is the stability of this compound in solution?

A2: this compound is stable as a solid at -20°C for up to one year. In DMSO stock solutions (100 mM) stored at -20°C, it is stable for at least six months. When diluted in aqueous media, it is recommended to use the solution fresh. Avoid repeated freeze-thaw cycles of the DMSO stock solution.

Q3: Are there known off-target effects of this compound?

A3: While this compound is a potent and selective inhibitor of its primary target, potential off-target effects should always be considered. It is advisable to include appropriate controls in your experiments, such as a structurally related but inactive compound or utilizing a secondary assay to confirm the observed phenotype is due to the specific inhibition of the intended target.

Troubleshooting Guides

This section provides solutions to common problems that may arise during experiments with this compound.

Issue 1: Low Potency or Lack of Efficacy in Cellular Assays
Potential Cause Troubleshooting Step Expected Outcome
Poor Solubility in Assay Media Prepare a higher concentration DMSO stock and use a smaller volume for dilution. Vortex thoroughly after dilution.Improved bioavailability and cellular uptake of this compound.
Compound Degradation Prepare fresh dilutions from a new aliquot of the DMSO stock. Verify the age and storage conditions of the stock.Restoration of expected potency.
Cell Line Resistance Sequence the target protein in your cell line to check for mutations that may confer resistance. Use a sensitive cell line as a positive control.Identification of potential reasons for lack of response.
Incorrect Assay Conditions Optimize assay parameters such as cell density, incubation time, and serum concentration.Enhanced assay window and sensitivity to this compound.
Issue 2: High Background Signal or Assay Interference
Potential Cause Troubleshooting Step Expected Outcome
DMSO Concentration Too High Ensure the final DMSO concentration is below the tolerance level of your assay (typically <0.5%). Run a DMSO-only control.Reduction in non-specific effects and background signal.
Compound Precipitation Visually inspect the assay plate for any signs of precipitation after adding this compound. Reduce the final concentration if necessary.Clear wells and a more reliable assay signal.
Interaction with Assay Reagents Test for direct interaction of this compound with your detection reagents in a cell-free system.Identification and mitigation of assay artifacts.

Experimental Protocols

Standard Cell Viability Assay Protocol

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound from a 100 mM DMSO stock. The final DMSO concentration should not exceed 0.5%. Add the diluted compound to the cells and incubate for 72 hours.

  • Viability Assessment: Add a resazurin-based reagent (e.g., CellTiter-Blue) to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure fluorescence at an excitation/emission of 560/590 nm.

  • Data Analysis: Normalize the fluorescence readings to the vehicle-treated control wells to determine the percentage of viable cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare 100 mM This compound Stock in DMSO serial_dilute Perform Serial Dilutions prep_stock->serial_dilute seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with This compound seed_cells->treat_cells serial_dilute->treat_cells add_reagent Add Viability Reagent treat_cells->add_reagent read_plate Measure Fluorescence add_reagent->read_plate analyze_data Analyze Data and Determine IC50 read_plate->analyze_data

Caption: A typical experimental workflow for assessing the cellular potency of this compound.

signaling_pathway receptor Receptor Tyrosine Kinase downstream_kinase Downstream Kinase receptor->downstream_kinase Activates tria662 This compound tria662->receptor Inhibits transcription_factor Transcription Factor downstream_kinase->transcription_factor Phosphorylates cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response Regulates

Caption: A simplified signaling pathway illustrating the inhibitory action of this compound.

improving the solubility of 1-Methylnicotinamide chloride for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the solubility of 1-Methylnicotinamide chloride (1-MNA) for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is 1-Methylnicotinamide chloride (1-MNA) and what is its appearance?

A1: 1-Methylnicotinamide chloride is the chloride salt form of 1-MNA, a metabolite of nicotinamide (B372718) (Vitamin B3).[1] It is typically supplied as a white to off-white or beige crystalline powder.[2][3][4]

Q2: What is the general solubility of 1-MNA?

A2: 1-MNA is a water-soluble compound.[4] Its solubility can vary depending on the solvent and the pH. It is very soluble in water, soluble in methanol (B129727), and practically insoluble in dichloromethane (B109758) and 2-propanol.

Q3: I am having trouble dissolving 1-MNA in my desired solvent. What should I do?

A3: If you are encountering solubility issues, consider the following troubleshooting steps:

  • Verify the Solvent: Ensure you are using a recommended solvent. Water, phosphate-buffered saline (PBS), and methanol are good starting points. Avoid using DMSO, as 1-MNA is reported to be insoluble in it, and moisture-absorbing DMSO can further reduce solubility.

  • Check Concentration: The desired concentration might be exceeding the solubility limit in the chosen solvent. Refer to the solubility data table below to ensure you are working within the appropriate concentration range.

  • Use Gentle Heating: A hot water bath can be used to aid in dissolving the compound. However, be cautious with temperature to avoid degradation.

  • Increase Agitation: Techniques like vortexing or sonication (ultrasound) can help facilitate dissolution.

  • pH Adjustment: For aqueous solutions, the pH can influence solubility. While the solubility in PBS (pH 7.2) is approximately 10 mg/mL, adjusting the pH might be necessary for specific experimental needs.

Q4: What is the recommended storage condition for 1-MNA powder and its solutions?

A4: The crystalline solid form of 1-MNA is stable for at least four years when stored at -20°C. It is recommended to store aqueous solutions for no more than one day. For stock solutions in solvents, it is advised to aliquot them to avoid repeated freeze-thaw cycles. Stock solutions can be stored for up to one year at -80°C and for one month at -20°C in a suitable solvent.

Solubility Data

The following table summarizes the solubility of 1-Methylnicotinamide chloride in various solvents.

SolventSolubilitySource
Water855 mg/mL
Water667 mg/mL
Water35 mg/mL
Water15 mg/mL (clear solution)
Phosphate-Buffered Saline (PBS, pH 7.2)~10 mg/mL
Methanol33 mg/mL
Dimethylformamide (DMF)~15 mg/mL
Ethanol~2.5 mg/mL
2-Propanol~1.3 mg/mL (practically insoluble)
Dichloromethane< 0.1 mg/mL (practically insoluble)
Dimethyl sulfoxide (B87167) (DMSO)Insoluble

Note: The reported solubility values may vary between different sources and batches of the compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL 1-MNA Stock Solution in PBS (pH 7.2)
  • Materials:

    • 1-Methylnicotinamide chloride powder

    • Phosphate-Buffered Saline (PBS), pH 7.2

    • Sterile conical tube or vial

    • Vortex mixer

    • (Optional) Sonicator or water bath

  • Procedure:

    • Weigh the desired amount of 1-MNA powder. For example, for 1 mL of a 10 mg/mL solution, weigh 10 mg of 1-MNA.

    • Transfer the powder to a sterile conical tube.

    • Add the appropriate volume of PBS (pH 7.2).

    • Vortex the solution vigorously for 1-2 minutes.

    • If the powder is not fully dissolved, use a sonicator for 5-10 minutes or gently warm the solution in a water bath (not exceeding 37°C) with intermittent vortexing until the solid is completely dissolved.

    • Sterile filter the solution through a 0.22 µm filter if required for your experiment.

    • Use the solution immediately or store it at 4°C for no longer than one day. For longer storage, aliquoting and freezing at -20°C or -80°C is recommended, though stability in aqueous solution is limited.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways involving 1-MNA and a general workflow for preparing 1-MNA solutions for experiments.

MNA_Signaling_Pathway cluster_effects Cellular Effects of 1-MNA Nicotinamide Nicotinamide (Vitamin B3) NNMT NNMT Nicotinamide->NNMT MNA 1-MNA NNMT->MNA eNOS eNOS Activation MNA->eNOS COX2 COX-2 Upregulation MNA->COX2 SIRT1 SIRT1 Stabilization MNA->SIRT1 AKT AKT Activation MNA->AKT NO Nitric Oxide (NO) Production eNOS->NO PGI2 Prostacyclin (PGI2) Synthesis COX2->PGI2 NAD NAD+ Optimization SIRT1->NAD FOXO1 FOXO1 Inhibition AKT->FOXO1

Figure 1: Simplified signaling pathways influenced by 1-MNA.

MNA_Experimental_Workflow start Start weigh Weigh 1-MNA Powder start->weigh add_solvent Add Chosen Solvent (e.g., PBS) weigh->add_solvent dissolve Fully Dissolved? add_solvent->dissolve agitate Vortex / Sonicate dissolve->agitate No filter Sterile Filter (0.22 µm) dissolve->filter Yes agitate->dissolve heat Gentle Heating (Optional) agitate->heat heat->dissolve use_or_store Use Immediately or Aliquot and Store filter->use_or_store end End use_or_store->end

Figure 2: Experimental workflow for preparing 1-MNA solutions.

References

Technical Support Center: Optimizing TRIA-662 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the specific compound "TRIA-662" is not available in the public domain. This guide uses "this compound" as a placeholder for a novel investigational compound. The principles, protocols, and troubleshooting steps provided are based on general best practices in preclinical pharmacology and drug development. Researchers must adapt these guidelines based on the specific physicochemical properties, mechanism of action, and in vitro data of their actual compound.

Frequently Asked Questions (FAQs)

Q1: How do I select a starting dose for my first in vivo study with this compound?

A1: Selecting a starting dose is a critical step that balances safety and potential efficacy. It should be guided by a combination of in vitro data and literature on analogous compounds.[1] A common approach is to begin with a dose significantly lower than the one predicted to have a therapeutic effect, often derived from the in vitro IC50 or EC50 values after considering potential bioavailability.[1] It is also highly recommended to conduct a thorough literature search for toxicological data on structurally similar compounds to estimate a preliminary Maximum Tolerated Dose (MTD).[1]

Q2: What is a dose-range finding (DRF) study and why is it essential?

A2: A dose-range finding study is a preliminary experiment to identify a range of doses that are both safe and effective.[2] These studies are crucial for establishing the Minimum Effective Dose (MED), which is the lowest dose that produces the desired therapeutic effect, and the Maximum Tolerated Dose (MTD), the highest dose that can be given without unacceptable toxicity.[2] Data from DRF studies are fundamental for designing subsequent, more detailed preclinical efficacy and toxicology trials.

Q3: My compound, this compound, has poor aqueous solubility. How can I formulate it for in vivo administration?

A3: Poor solubility is a common challenge. The first step is to assess the compound's physicochemical properties (e.g., pKa, logP). Next, screen a panel of pharmaceutically acceptable vehicles. Common options include:

  • Saline or PBS (if solubility permits)

  • Aqueous solutions with cyclodextrins (e.g., HP-β-CD)

  • Co-solvent systems (e.g., PEG400, DMSO, ethanol), being mindful of potential vehicle toxicity.

  • Oil-based vehicles for highly lipophilic compounds.

  • Suspensions using agents like Tween 80 or carboxymethylcellulose (CMC). For suspensions, particle size reduction through micronization can improve dissolution.

Q4: How often should I dose the animals?

A4: Dosing frequency is primarily determined by the compound's elimination half-life (t½). A pilot pharmacokinetic (PK) study is essential to determine key parameters like half-life, clearance, and volume of distribution.

  • Short Half-Life: May require more frequent dosing (e.g., twice daily) to maintain drug concentrations above the minimum effective level.

  • Long Half-Life: May be suitable for once-daily or less frequent administration.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High variability in plasma concentrations between animals. 1. Inconsistent dosing technique (e.g., improper oral gavage).2. Rapid or variable metabolism.3. Formulation instability (e.g., precipitation).1. Refine Dosing Technique: Ensure all personnel are properly trained and techniques are consistent.2. Conduct Pilot PK Study: Understand the compound's clearance and half-life to inform dosing frequency.3. Check Formulation Stability: Verify that the compound remains dissolved or suspended throughout the experiment's duration.
Unexpected toxicity or adverse effects (e.g., significant weight loss). 1. The dose is too high.2. The compound has off-target effects.3. The vehicle is causing toxicity.1. Conduct an MTD Study: Formally establish the maximum tolerated dose. This is the highest dose that doesn't cause >15-20% body weight loss or other severe clinical signs.2. Re-evaluate Starting Dose: Consider a dose-escalation study starting at a much lower dose (e.g., 1/10th of the initial dose).3. Assess Vehicle Toxicity: Run a control group treated with the vehicle alone to rule out its contribution to the observed toxicity.
Lack of efficacy at well-tolerated doses. 1. Insufficient target engagement.2. Poor bioavailability or rapid clearance.3. Inappropriate animal model.1. Measure Target Engagement: If possible, collect tissue/plasma to measure biomarkers or confirm the drug is reaching and modulating its target.2. Review PK/PD Data: Ensure that plasma/tissue concentrations are reaching levels shown to be effective in vitro. If not, formulation or dosing regimen may need optimization.3. Re-evaluate Model: Confirm that the chosen animal model is appropriate and that the target pathway is relevant to the disease pathology in that model.

Experimental Protocols

Protocol 1: Pilot Dose-Range Finding / MTD Study

Objective: To determine the Maximum Tolerated Dose (MTD) and identify a preliminary dose range for future efficacy studies.

Methodology:

  • Animal Model: Select a common rodent strain (e.g., C57BL/6 mice), with 3-5 animals per dose group.

  • Compound Formulation: Prepare this compound in a suitable, well-tolerated vehicle. Ensure the formulation is homogeneous.

  • Dose Selection: Based on in vitro data, select a starting dose and a series of escalating doses (e.g., using 3-fold or 5-fold increments). Include a vehicle-only control group.

  • Administration: Administer the compound via the intended route (e.g., oral gavage, IP injection).

  • Monitoring:

    • Observe animals daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, altered posture).

    • Record body weight at least three times per week.

  • Study Duration: Typically 7-14 days.

  • Endpoint Analysis: The MTD is defined as the highest dose that does not cause mortality or significant toxicity (e.g., more than 15-20% body weight loss). At the end of the study, consider collecting blood for basic clinical chemistry and major organs for gross necropsy.

Protocol 2: Pilot Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic profile of this compound, including its half-life (t½), peak concentration (Cmax), and time to peak concentration (Tmax).

Methodology:

  • Animal Model: Use the same species and strain intended for efficacy studies. A sparse sampling design can be used with 3-4 animals per timepoint.

  • Dose Selection: Choose one or two well-tolerated doses based on the MTD study.

  • Administration: Administer a single dose of this compound.

  • Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple timepoints (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters and determine the dosing frequency needed to maintain therapeutic drug levels.

Visualizations

Signaling Pathway & Workflow Diagrams

Assuming this compound is a novel inhibitor of the PI3K/AKT signaling pathway, a common target in oncology and metabolic diseases.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activation AKT AKT PI3K->AKT Downstream Effectors Downstream Effectors AKT->Downstream Effectors Cell Proliferation\n& Survival Cell Proliferation & Survival Downstream Effectors->Cell Proliferation\n& Survival This compound This compound This compound->PI3K Inhibition

Caption: Hypothetical signaling pathway for this compound as a PI3K inhibitor.

In Vivo Dose Optimization Workflow start In Vitro Data Review (IC50, EC50, Solubility) formulation Formulation Development & Vehicle Selection start->formulation mtd Pilot MTD / Dose-Range Finding Study formulation->mtd pk Pilot Pharmacokinetic (PK) Study mtd->pk decision Select Doses for Efficacy Study pk->decision efficacy Definitive Efficacy Study (Multiple Dose Groups) decision->efficacy end Data Analysis & Report efficacy->end

Caption: General workflow for optimizing the in vivo dosage of a novel compound.

Troubleshooting Experimental Outcomes start Run Efficacy Study toxicity Toxicity Observed? start->toxicity efficacy Efficacy Observed? toxicity->efficacy No sol_tox_yes Reduce Dose or Re-formulate toxicity->sol_tox_yes Yes sol_eff_yes SUCCESS: Proceed to further studies efficacy->sol_eff_yes Yes sol_eff_no Check Target Engagement & PK/PD Relationship efficacy->sol_eff_no No

Caption: A decision tree for troubleshooting common in vivo study outcomes.

References

Technical Support Center: 1-Methylnicotinamide Chloride (1-MNA-Cl) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming stability issues and other common challenges encountered when working with 1-Methylnicotinamide chloride (1-MNA-Cl) solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid 1-MNA-Cl?

A1: Solid 1-Methylnicotinamide chloride is a stable compound. For long-term storage, it is recommended to keep it at -20°C, which can ensure stability for at least four years.[1][2] Some suppliers also suggest storage at room temperature or in a refrigerator for shorter periods.[3]

Q2: How stable are aqueous solutions of 1-MNA-Cl?

A2: Aqueous solutions of 1-MNA-Cl are not recommended for long-term storage. It is best practice to prepare solutions fresh for each experiment and not to store them for more than one day.[2]

Q3: What is the solubility of 1-MNA-Cl in aqueous buffers?

A3: The solubility of 1-MNA-Cl in phosphate-buffered saline (PBS) at pH 7.2 is approximately 10 mg/mL.[2]

Q4: How should I prepare an aqueous solution of 1-MNA-Cl?

A4: To prepare an aqueous solution, 1-MNA-Cl as a crystalline solid can be directly dissolved in the desired aqueous buffer, such as PBS. Ensure the solid is fully dissolved before use.

Q5: Are there any known incompatibilities for 1-MNA-Cl solutions?

A5: While specific incompatibility data is limited, based on the stability of similar compounds, it is advisable to avoid strongly alkaline conditions, as this may accelerate degradation.

Q6: What are the primary degradation pathways for compounds similar to 1-MNA-Cl in aqueous solutions?

A6: For structurally similar compounds like nicotinamide (B372718) riboside chloride, degradation in aqueous solution is primarily pH and temperature-dependent, with hydrolysis being a key mechanism. Higher pH and elevated temperatures significantly increase the rate of degradation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Degradation of 1-MNA-Cl in solution.Always prepare 1-MNA-Cl solutions fresh before each experiment. Avoid storing aqueous solutions for more than a day.
Inaccurate concentration of the stock solution.Verify the complete dissolution of the solid 1-MNA-Cl in the buffer. Use a calibrated balance for weighing the solid.
Low or no observable effect in cell-based assays Insufficient concentration of 1-MNA-Cl reaching the cells.Ensure the final concentration in the cell culture medium is appropriate for the specific cell type and assay. Refer to published literature for effective concentrations.
Short incubation time.Optimize the incubation time to allow for cellular uptake and response.
Precipitation in the stock solution Exceeding the solubility limit.Do not exceed the recommended solubility of ~10 mg/mL in PBS (pH 7.2). If a higher concentration is needed, consider a different solvent system if compatible with your experiment.
Low temperature of the buffer during dissolution.Ensure the buffer is at room temperature before dissolving the 1-MNA-Cl.

Data Presentation: Stability of Structurally Similar Nicotinamide Derivatives in Aqueous Solution

Table 1: Estimated Influence of pH and Temperature on the Degradation Rate Constant (k) of Nicotinamide Derivatives in Aqueous Solution.

pHTemperature (°C)Estimated Degradation Rate
Acidic (~pH 3-5)25Low
Neutral (~pH 7)25Moderate
Alkaline (>pH 7)25High
Acidic (~pH 3-5)40Moderate
Neutral (~pH 7)40High
Alkaline (>pH 7)40Very High

Based on findings that degradation of similar compounds is accelerated by increased pH and temperature.

Experimental Protocols

Protocol 1: Preparation of 1-MNA-Cl Stock Solution for In Vitro Experiments
  • Materials:

    • 1-Methylnicotinamide chloride (solid)

    • Sterile phosphate-buffered saline (PBS), pH 7.2

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sterile filter (0.22 µm)

  • Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of 1-MNA-Cl solid.

    • Add the appropriate volume of sterile PBS (pH 7.2) to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the solution until the solid is completely dissolved.

    • Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

    • Use the freshly prepared solution immediately. Do not store for more than 24 hours at 2-8°C.

Protocol 2: Example of In Vitro Cell Proliferation Assay (MTT Assay) with 1-MNA-Cl
  • Materials:

    • Cells of interest (e.g., endothelial cells)

    • Complete cell culture medium

    • 96-well plates

    • Freshly prepared 1-MNA-Cl stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • The next day, remove the medium and add fresh medium containing various concentrations of 1-MNA-Cl (e.g., 0, 10, 50, 100, 500 µM). Include a vehicle control (medium with the same buffer concentration as the 1-MNA-Cl solution).

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well according to the manufacturer's protocol and incubate for 2-4 hours at 37°C.

    • Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell proliferation as a percentage of the control.

Protocol 3: Example of In Vivo Administration of 1-MNA-Cl in a Mouse Model

Note: All animal procedures must be approved by the institution's animal care and use committee.

  • Materials:

    • Mice (e.g., C57BL/6)

    • 1-MNA-Cl

    • Sterile saline (0.9% NaCl)

    • Animal balance

    • Syringes and needles for administration (e.g., intraperitoneal injection or oral gavage)

  • Procedure:

    • Prepare a fresh solution of 1-MNA-Cl in sterile saline on the day of administration. The concentration will depend on the desired dosage and administration volume. For example, for a 100 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 20 mg/mL.

    • Weigh each mouse to accurately calculate the volume of the 1-MNA-Cl solution to be administered.

    • Administer the 1-MNA-Cl solution via the chosen route (e.g., intraperitoneal injection or oral gavage).

    • Administer sterile saline to the control group.

    • Monitor the animals according to the experimental plan.

    • Subsequent administrations should be performed with freshly prepared solutions. One study administered 1-MNA to diabetic mice in their drinking water for 4 weeks at a dose of 100 mg/kg.

Visualizations

NNMT_Pathway Nicotinamide Nicotinamide (NAM) NNMT NNMT Nicotinamide->NNMT NAD_Salvage NAD+ Salvage Pathway Nicotinamide->NAD_Salvage MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA SAH S-adenosyl homocysteine (SAH) NNMT->SAH SAM S-adenosyl methionine (SAM) SAM->NNMT NAD NAD+ NAD_Salvage->NAD

Caption: The NNMT pathway illustrating the conversion of Nicotinamide to 1-MNA.

MNA_Signaling MNA 1-Methylnicotinamide (1-MNA) Endothelium Endothelial Cell MNA->Endothelium COX2 Cyclooxygenase-2 (COX-2) PGI2 Prostacyclin (PGI2) COX2->PGI2 produces Anti_inflammatory Anti-inflammatory Effects PGI2->Anti_inflammatory Anti_thrombotic Anti-thrombotic Effects PGI2->Anti_thrombotic Endothelium->COX2 stimulates

Caption: Signaling pathway of 1-MNA's effects via COX-2 and Prostacyclin.

Troubleshooting_Workflow Start Inconsistent Results Check_Solution Was the 1-MNA-Cl solution prepared fresh? Start->Check_Solution Yes_Fresh Yes Check_Solution->Yes_Fresh No_Fresh No Check_Solution->No_Fresh Check_Concentration Verify the concentration of the stock solution. Yes_Fresh->Check_Concentration Prepare_Fresh Prepare a fresh solution for each experiment. No_Fresh->Prepare_Fresh Prepare_Fresh->Check_Concentration Check_Protocol Review the experimental protocol for errors. Check_Concentration->Check_Protocol End Problem Resolved Check_Protocol->End

Caption: Troubleshooting workflow for inconsistent experimental results.

References

troubleshooting unexpected results in TRIA-662 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TRIA-662. Based on its comparison with Niaspan in clinical trials, this compound is understood to be a niacin-like compound that likely exerts its effects through the G-protein coupled receptor GPR109A. The following information is curated to address potential issues arising from experiments with GPR109A agonists.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound?

A1: Given its clinical comparison to Niaspan (an extended-release form of niacin), this compound is presumed to be an agonist of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1][2] Niacin, the primary endogenous ligand for GPR109A, is known to modulate lipid metabolism and inflammatory responses through this receptor.[1][3] Therefore, experiments with this compound should be designed with the activation of the GPR109A signaling pathway in mind.

Q2: What are the common cellular responses observed upon GPR109A activation?

A2: Activation of GPR109A, which couples to Gi G-proteins, typically leads to a decrease in intracellular cyclic AMP (cAMP) levels.[4] In some cell types, it can also induce intracellular calcium mobilization and the translocation of β-arrestins, leading to receptor internalization. Downstream effects can include inhibition of lipolysis in adipocytes and anti-inflammatory responses in immune cells like macrophages.

Q3: We are observing high variability in our in vitro assays with this compound. What could be the cause?

A3: High variability in in vitro assays with GPR109A agonists can stem from several factors:

  • Cell Line and Receptor Expression: GPR109A expression levels can vary significantly between different cell lines and even between passages of the same cell line. It is crucial to confirm consistent GPR109A expression in the cells used for your experiments.

  • Ligand Stability: Ensure that this compound is stable in your assay medium. Degradation of the compound can lead to inconsistent results.

  • Assay Conditions: Factors such as cell density, serum concentration in the media, and incubation times can all impact the cellular response to GPR109A activation. Optimize these conditions for your specific assay.

Q4: Our in vivo experiments with this compound are showing unexpected side effects, such as skin flushing in animal models. Is this normal?

A4: Yes, skin flushing is a well-documented side effect of niacin and other GPR109A agonists. This effect is mediated by the activation of GPR109A on keratinocytes and Langerhans cells in the skin, leading to the release of prostaglandins (B1171923) (primarily PGD2 and PGE2) and subsequent vasodilation. If this side effect is confounding your experimental results, consider co-administration of a prostaglandin (B15479496) D2 receptor antagonist or using a lower dose of this compound if possible.

Troubleshooting Guides

Issue 1: Inconsistent Results in cAMP Assays
Potential Cause Troubleshooting Steps
Low or inconsistent GPR109A expression in cells. - Verify GPR109A mRNA and protein expression levels in your cell line using qPCR and Western blot or flow cytometry. - Consider using a cell line with stable, high-level expression of GPR109A.
Cellular stress or poor cell health. - Ensure cells are healthy and not overgrown before starting the assay. - Use a consistent cell passage number for all experiments.
Reagent issues. - Prepare fresh forskolin (B1673556) (used to stimulate cAMP production) for each experiment. - Confirm the activity of your cAMP detection reagents using positive controls.
Assay timing. - Optimize the incubation time with this compound. The inhibition of cAMP production is often rapid and may be transient.
Issue 2: Lack of Downstream Signaling (e.g., anti-inflammatory effects)
Potential Cause Troubleshooting Steps
Cell type does not express the necessary downstream signaling components. - Confirm that your chosen cell model is appropriate for studying the desired downstream effect. For example, for anti-inflammatory studies, macrophages or other immune cells are suitable.
Incorrect dosage of this compound. - Perform a dose-response curve to determine the optimal concentration of this compound for eliciting the desired effect.
Assay endpoint is not sensitive enough. - Consider measuring earlier signaling events, such as changes in phosphorylation of downstream kinases (e.g., Akt, mTOR), to confirm target engagement.
GPR109A desensitization. - Prolonged exposure to agonists can lead to receptor desensitization and internalization. Consider shorter incubation times or measuring earlier response markers.

Experimental Protocols

Key Experiment: cAMP Accumulation Assay

This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production in cells expressing GPR109A following treatment with this compound.

Materials:

  • HEK293 cells stably expressing human GPR109A

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Assay buffer: HBSS with 20 mM HEPES and 0.1% BSA

  • Forskolin

  • This compound

  • cAMP detection kit (e.g., HTRF, ELISA)

Methodology:

  • Cell Culture: Culture HEK293-GPR109A cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Plating: Seed cells into a 96-well plate at a density of 20,000 cells/well and incubate for 24 hours.

  • Assay Preparation:

    • Wash cells once with assay buffer.

    • Add 50 µL of assay buffer containing various concentrations of this compound to the wells.

    • Incubate for 15 minutes at room temperature.

  • cAMP Stimulation:

    • Add 50 µL of assay buffer containing a final concentration of 10 µM forskolin to all wells except the negative control.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of this compound.

    • Generate a dose-response curve and determine the IC50 value for this compound.

Visualizations

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane GPR109A GPR109A Gi Gi GPR109A->Gi Activates TRIA662 This compound TRIA662->GPR109A Binds to AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream Phosphorylates

Caption: GPR109A signaling pathway upon activation by this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result CheckAssay Review Assay Protocol and Reagents Start->CheckAssay CheckCells Verify Cell Health and Receptor Expression Start->CheckCells CheckCompound Confirm this compound Concentration and Stability Start->CheckCompound DataAnalysis Re-analyze Data CheckAssay->DataAnalysis CheckCells->DataAnalysis CheckCompound->DataAnalysis Hypothesis Formulate New Hypothesis DataAnalysis->Hypothesis Redesign Redesign Experiment Hypothesis->Redesign Consult Consult Technical Support Hypothesis->Consult Redesign->Start

Caption: A logical workflow for troubleshooting unexpected results.

Experimental_Workflow Start Start Culture Cell Culture and Plating Start->Culture Treatment This compound Treatment Culture->Treatment Assay Perform Assay (e.g., cAMP measurement) Treatment->Assay Data Data Acquisition Assay->Data Analysis Data Analysis Data->Analysis End End Analysis->End

Caption: A generalized experimental workflow for in vitro studies.

References

how to prevent degradation of 1-Methylnicotinamide chloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 1-Methylnicotinamide chloride (1-MNA) during storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 1-Methylnicotinamide chloride?

A1: For long-term stability, solid 1-Methylnicotinamide chloride should be stored at -20°C in a tightly sealed container.[1][2] It is a hygroscopic powder, so protection from moisture is critical. For shorter periods, storage at room temperature is also acceptable, as studies have shown it to be stable for at least 36 months under normal storage conditions (25°C ± 2°C/60% relative humidity ± 5%).[3] To prevent potential photodegradation, it is also advisable to protect it from direct sunlight.

Q2: How stable is 1-Methylnicotinamide chloride in aqueous solutions?

Q3: What are the primary degradation products of 1-Methylnicotinamide chloride?

A3: The known impurities and likely primary degradation products of 1-MNA are nicotinamide (B372718) and trigonelline (B31793).[3] These can form through hydrolysis or other degradation pathways.

Q4: Can I store 1-Methylnicotinamide chloride dissolved in DMSO?

A4: 1-Methylnicotinamide chloride is practically insoluble in DMSO. Furthermore, the use of moisture-absorbing DMSO can reduce its already limited solubility.[2] Therefore, DMSO is not a recommended solvent for storing this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance of solid 1-MNA (e.g., clumping, discoloration). Moisture absorption due to improper storage.Discard the reagent as its purity may be compromised. Ensure future batches are stored in a desiccator or a tightly sealed container at the recommended temperature.
Inconsistent experimental results using a freshly prepared aqueous solution. Rapid degradation of 1-MNA in solution.Always prepare aqueous solutions of 1-MNA fresh before use. Avoid storing stock solutions. If a buffer is used, consider that the pH may influence the degradation rate.
Unexpected peaks in HPLC analysis of a stored solution. Formation of degradation products.Identify the degradation products (likely nicotinamide and trigonelline). Prepare fresh solutions for your experiments. Implement a stability-indicating HPLC method to monitor purity over time.

Experimental Protocols

Protocol for Stability-Indicating HPLC Method

This protocol is adapted from methodologies used for similar compounds and is intended to serve as a starting point for developing a validated in-house method.

1. Objective: To develop and validate a stability-indicating HPLC-UV method for the quantification of 1-Methylnicotinamide chloride and its separation from potential degradation products.

2. Materials and Reagents:

  • 1-Methylnicotinamide chloride reference standard

  • Nicotinamide reference standard

  • Trigonelline hydrochloride reference standard

  • HPLC grade acetonitrile (B52724)

  • HPLC grade water

  • Phosphoric acid

  • Sodium phosphate (B84403) monobasic and dibasic

3. Chromatographic Conditions (Starting Point):

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of phosphate buffer (e.g., 20 mM, pH 3.0) and acetonitrile (e.g., 95:5 v/v). The pH of the buffer should be adjusted with phosphoric acid.
Flow Rate 1.0 mL/min
Detection Wavelength 266 nm
Injection Volume 10 µL
Column Temperature 30°C

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-Methylnicotinamide chloride reference standard in 10 mL of HPLC grade water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 10-100 µg/mL).

  • Degradation Product Standard Solutions: Prepare stock solutions of nicotinamide and trigonelline in a similar manner.

  • Sample Solution: Prepare your 1-MNA sample in the mobile phase at a concentration within the calibration range.

5. Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies on a sample of 1-MNA.

  • Acid Hydrolysis: Mix 1 mL of 1-MNA stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Neutralize with 1N NaOH and dilute with mobile phase.

  • Base Hydrolysis: Mix 1 mL of 1-MNA stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Neutralize with 1N HCl and dilute with mobile phase.

  • Oxidative Degradation: Mix 1 mL of 1-MNA stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute with mobile phase.

  • Photolytic Degradation: Expose a solution of 1-MNA to UV light (e.g., 254 nm) for 24 hours.

  • Thermal Degradation: Heat the solid 1-MNA at 105°C for 24 hours. Dissolve in the mobile phase.

6. Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

Storage_Recommendations cluster_solid Solid 1-MNA cluster_conditions Storage Conditions cluster_stability Resulting Stability Solid Crystalline Solid Temp -20°C (Long-term) Room Temp (Short-term) Solid->Temp Moisture Tightly Sealed (Hygroscopic) Solid->Moisture Light Protect from Light Solid->Light Stability ≥ 36 months Temp->Stability Moisture->Stability Light->Stability

Caption: Recommended storage conditions for solid 1-Methylnicotinamide chloride.

Degradation_Pathway MNA 1-Methylnicotinamide chloride Stress Stress Conditions (Moisture, pH, Light, Temperature) MNA->Stress Degradation Degradation Stress->Degradation Products Degradation Products Degradation->Products Nicotinamide Nicotinamide Products->Nicotinamide Trigonelline Trigonelline Products->Trigonelline

Caption: Potential degradation pathway of 1-Methylnicotinamide chloride.

Experimental_Workflow cluster_method_dev Method Development cluster_forced_deg Forced Degradation cluster_validation Method Validation A Select HPLC Parameters (Column, Mobile Phase, etc.) B Prepare Standards (1-MNA, Degradants) A->B C Apply Stress Conditions (Acid, Base, Oxidative, etc.) B->C D Analyze Samples (Stressed & Unstressed) C->D E Validate according to ICH Guidelines D->E

Caption: Workflow for developing a stability-indicating HPLC method.

References

refining analytical techniques for accurate TRIA-662 measurement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical measurement of TRIA-662. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for the quantification of this compound in biological matrices?

A1: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and reliable technique for the determination of triazole-based compounds like this compound in biological matrices. This method offers superior sensitivity and selectivity.[1][2] HPLC with UV detection can also be used, but it may require more extensive sample preparation to minimize interferences.[3]

Q2: What are the most common sources of error in this compound analysis?

A2: Common sources of error include improper sample preparation leading to matrix effects, issues with the mobile phase, column contamination, and incorrect instrument settings.[4][5] It is crucial to have a systematic troubleshooting approach to identify and resolve these issues.

Q3: How can I improve the retention of this compound on a reversed-phase HPLC column?

A3: For polar compounds like many triazoles, retention on traditional C18 columns can be challenging. To improve retention, you can try adjusting the mobile phase composition by increasing the aqueous component, or using a different stationary phase like one designed for polar analytes. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable technique for highly polar compounds.

Q4: What is the best method for sample preparation when analyzing this compound in plasma?

A4: Common sample preparation techniques for triazole compounds in plasma include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). Protein precipitation with acetonitrile (B52724) is a simple and often effective method. However, for cleaner samples and to minimize matrix effects, SPE is often the preferred method.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Chromatographic & Mass Spectrometry Issues
Problem Potential Cause Recommended Solution Citation
Poor Peak Shape (Tailing or Fronting) Column contamination or degradation.Back-flush the column or replace it if necessary.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Sample overload.Reduce the injection volume or sample concentration.
Inconsistent Retention Times Fluctuations in pump pressure or flow rate.Check for leaks in the HPLC system and ensure the pump is properly primed.
Changes in mobile phase composition.Prepare fresh mobile phase and ensure adequate degassing.
Column temperature variations.Use a column oven to maintain a stable temperature.
Low Signal Intensity Ion suppression due to matrix effects.Improve sample cleanup using SPE or dilute the sample.
Poor ionization efficiency.Optimize ion source parameters (e.g., temperature, gas flows).
Contamination of the mass spectrometer.Clean the ion source and optics according to the manufacturer's guidelines.
High Baseline Noise Contaminated mobile phase or solvents.Use high-purity, LC-MS grade solvents and additives.
Air bubbles in the system.Degas the mobile phase and purge the pump.
Detector instability.Allow the detector to warm up and stabilize. Check for lamp or electronics issues.
Peak Splitting Column inlet frit blockage.Replace the frit or use an in-line filter.
Incompatibility between sample solvent and mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS

This protocol provides a general procedure for the analysis of triazole-based compounds in a biological matrix.

  • Sample Preparation (Protein Precipitation)

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions

    • HPLC System: A standard UHPLC or HPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient starting with a low percentage of mobile phase B, increasing to elute the analyte, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Selected Reaction Monitoring (SRM) of precursor and product ions for this compound and the internal standard.

Workflow Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation reconstitute->hplc Inject ms MS/MS Detection hplc->ms data Data Acquisition ms->data

Figure 1: Experimental workflow for this compound analysis.

troubleshooting_workflow cluster_column Column Issues cluster_mobile_phase Mobile Phase Issues cluster_sample Sample Issues cluster_instrument Instrument Issues start Problem Identified (e.g., Poor Peak Shape) check_column Check Column Performance start->check_column check_mobile_phase Check Mobile Phase start->check_mobile_phase check_sample_prep Review Sample Preparation start->check_sample_prep check_instrument Inspect Instrument start->check_instrument backflush Back-flush Column check_column->backflush degas Degas Solvents check_mobile_phase->degas check_solvent Check Sample Solvent check_sample_prep->check_solvent clean_source Clean Ion Source check_instrument->clean_source replace_column Replace Column backflush->replace_column prepare_fresh Prepare Fresh Mobile Phase degas->prepare_fresh optimize_prep Optimize Sample Cleanup check_solvent->optimize_prep check_leaks Check for Leaks clean_source->check_leaks

Figure 2: A logical troubleshooting workflow for common issues.

References

Technical Support Center: Improving the Bioavailability of TRIA-662 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: TRIA-662 is a hypothetical compound created for illustrative purposes within this technical support guide. The information provided is based on common challenges and strategies for kinase inhibitors with poor oral bioavailability.[1][2][3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues researchers may encounter when working with this compound, a compound representative of many kinase inhibitors with low aqueous solubility.[1]

Q1: We are observing very low and highly variable plasma concentrations of this compound in our rodent pharmacokinetic (PK) studies. What is the likely cause?

A1: Low and variable plasma exposure is a classic sign of poor oral bioavailability, often stemming from the physicochemical properties of the compound. For a molecule like this compound, presumed to be a BCS Class II or IV compound, the primary culprits are:

  • Poor Aqueous Solubility: The compound does not dissolve sufficiently in gastrointestinal (GI) fluids, making dissolution the rate-limiting step for absorption.

  • Low Dissolution Rate: Even if soluble, the rate at which the solid drug particles dissolve may be too slow to allow for significant absorption during GI transit.

  • High First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before it can reach systemic circulation.

  • Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the GI lumen.

High inter-animal variability is often linked to differences in GI physiology (e.g., pH, motility) and food effects, which are exacerbated for poorly soluble drugs.

Q2: What are the best formulation strategies to start with for improving this compound's oral absorption?

A2: The goal is to enhance the solubility and dissolution rate of this compound in the GI tract. Several formulation strategies are effective for poorly soluble drugs:

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area, which can significantly improve the dissolution rate according to the Noyes-Whitney equation. This is often a good first step.

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in its high-energy amorphous form within a polymer matrix can dramatically increase its apparent solubility and dissolution. This is a powerful technique for overcoming solubility limitations.

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective. These formulations form fine emulsions in the gut, keeping the drug in a solubilized state for absorption.

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, increasing their solubility in water.

The choice of strategy depends on the specific properties of this compound. A logical first step is to try micronization and a simple lipid-based formulation to assess tractability.

Q3: Our this compound formulation, a simple suspension in 0.5% methylcellulose, appears to be crashing out of solution or aggregating after oral gavage. How can we prevent this?

A3: This is a common problem with simple suspensions of poorly soluble compounds. "Crashing out" or precipitation in the stomach's acidic environment can negate any benefits of the initial formulation.

  • Troubleshooting Steps:

    • Add a Surfactant: Incorporate a non-ionic surfactant (e.g., Tween® 80, Polysorbate 80) into the vehicle. Surfactants act as wetting agents, preventing particle aggregation and improving dispersion.

    • Use a More Complex Vehicle: Consider a vehicle that can better maintain supersaturation, such as one containing polymers like HPMC or PVP.

    • Switch to a Solubilizing Formulation: Move away from a simple suspension to a more robust approach like a lipid-based formulation (SEDDS) or an amorphous solid dispersion (ASD), which are designed to maintain the drug in a solubilized or supersaturated state in the GI tract.

Q4: How can we determine if P-glycoprotein (P-gp) efflux is limiting the absorption of this compound?

A4: To investigate the role of P-gp efflux, you can conduct an in vivo study in rodents using a known P-gp inhibitor.

  • Experimental Approach:

    • Select a P-gp Inhibitor: Use a well-characterized inhibitor like verapamil (B1683045) or elacridar.

    • Study Design: Dose one group of animals with this compound alone and a second group with the P-gp inhibitor administered shortly before dosing this compound.

    • Analysis: Collect plasma samples at various time points and determine the pharmacokinetic profiles for both groups.

    • Interpretation: A significant increase (typically >2-fold) in the Area Under the Curve (AUC) and maximum concentration (Cmax) in the group receiving the P-gp inhibitor strongly suggests that P-gp efflux is a significant barrier to this compound's absorption.

Data Presentation: Comparative Pharmacokinetics

The following table presents hypothetical data illustrating the potential improvements in this compound bioavailability in rats following administration of different formulations.

Table 1: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, Oral Gavage)

Formulation TypeCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)Bioavailability (%)
Simple Suspension (in 0.5% MC)55 ± 254.0350 ± 1503
Micronized Suspension (in 0.5% MC + 0.1% Tween® 80)150 ± 602.01200 ± 40010
Amorphous Solid Dispersion (20% drug in HPMC-AS)450 ± 1201.54200 ± 95035
Self-Emulsifying System (SEDDS)620 ± 1501.05400 ± 110045

Data are presented as Mean ± Standard Deviation (n=5 rats per group).

Visualizations: Diagrams and Workflows

Troubleshooting Workflow for Poor Bioavailability

The diagram below outlines a logical decision-making process for diagnosing and addressing poor oral bioavailability of this compound.

G start Low / Variable Exposure Observed in PK Study check_sol Assess Physicochemical Properties (Solubility, Permeability) start->check_sol low_sol Problem: Low Solubility (BCS Class II/IV) check_sol->low_sol Solubility is limiting low_perm Problem: Low Permeability (BCS Class III/IV) check_sol->low_perm Permeability is limiting formulate Implement Formulation Strategy - Micronization - Amorphous Solid Dispersion - Lipid-Based System (SEDDS) low_sol->formulate pgp_study Conduct P-gp Inhibitor Study low_perm->pgp_study retest Re-evaluate PK with New Formulation formulate->retest pgp_positive Result: Exposure Increases => P-gp Substrate pgp_study->pgp_positive pgp_negative Result: No Change => Not a P-gp Substrate pgp_study->pgp_negative success SUCCESS: Improved Bioavailability retest->success

Caption: Troubleshooting decision tree for poor oral bioavailability.

Hypothetical Signaling Pathway for this compound

This diagram illustrates a plausible mechanism of action for this compound as an inhibitor of a Receptor Tyrosine Kinase (RTK) and its downstream PI3K/Akt signaling pathway, a common target in oncology.

G start 1. Characterize API (Solubility, Stability) form_dev 2. Formulation Development (e.g., Create ASD or SEDDS) start->form_dev in_vitro 3. In Vitro Testing (Dissolution in biorelevant media) form_dev->in_vitro animal_pk 4. Rodent PK Study (Oral Gavage) in_vitro->animal_pk Promising Candidate bioanalysis 5. Bioanalysis (LC-MS/MS of plasma) animal_pk->bioanalysis data_analysis 6. Data Analysis (Calculate Cmax, AUC) bioanalysis->data_analysis decision 7. Decision Point (Proceed to Efficacy?) data_analysis->decision

References

Technical Support Center: Enhancing TRIA-662 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize experimental protocols and enhance the efficacy of TRIA-662, a novel receptor tyrosine kinase (RTK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that targets the intracellular tyrosine kinase domain of specific receptor tyrosine kinases (RTKs).[1][2] By binding to the ATP-binding site of the kinase domain, this compound prevents the phosphorylation and subsequent activation of the receptor.[2] This blockade inhibits downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are often dysregulated in cancer and other diseases, leading to reduced cell proliferation and survival.[1]

Q2: How do I determine the optimal concentration of this compound for my in vitro experiments?

A2: The optimal concentration of this compound depends on its potency (typically the IC50 value) and the specific cell line being used.[3] It is recommended to perform a dose-response curve spanning several orders of magnitude around the reported IC50 value. For instance, if the IC50 is 10 nM, a concentration range of 0.1 nM to 10 µM could be tested. The final concentration should effectively inhibit the target RTK phosphorylation without causing significant off-target toxicity.

Q3: Can this compound be used in combination with other therapies?

A3: Yes, combining this compound with other therapeutic agents, such as chemotherapy, radiation therapy, or immune checkpoint inhibitors, may offer synergistic effects and overcome potential resistance mechanisms. Combination therapies can enhance anti-tumor efficacy by targeting multiple oncogenic pathways simultaneously. However, careful optimization of dosing and scheduling is crucial to manage potential overlapping toxicities.

Q4: What are the potential mechanisms of resistance to this compound?

A4: Resistance to RTK inhibitors like this compound can arise through various mechanisms. These include secondary mutations in the target kinase domain that prevent drug binding, activation of bypass signaling pathways that circumvent the inhibited receptor, and overexpression of the target receptor. Understanding the specific resistance mechanism is critical for developing effective second-line treatment strategies.

Troubleshooting Guides

In Vitro Cell-Based Assays

Issue 1: High variability between replicate wells in cell viability assays.

  • Possible Causes & Solutions:

    • Uneven Cell Seeding: Ensure the cell suspension is homogenous before and during plating to avoid inconsistent cell numbers per well.

    • Pipetting Errors: Calibrate pipettes regularly and use consistent pipetting techniques for adding cells, media, and this compound.

    • Edge Effects: To mitigate evaporation in the outer wells of a microplate, fill them with sterile PBS or media without cells.

    • Compound Precipitation: Visually inspect the wells for any signs of this compound precipitation, which can lead to inconsistent results. Ensure the final solvent concentration (e.g., DMSO) is consistent and non-toxic to the cells (typically ≤0.1%).

Issue 2: No significant decrease in cell viability observed.

  • Possible Causes & Solutions:

    • Sub-optimal Inhibitor Concentration: The concentration of this compound may be too low to elicit a biological response. Perform a wider dose-response experiment.

    • Cell Line Resistance: The chosen cell line may have intrinsic resistance to this compound. Verify the expression and activation of the target RTK in your cell line.

    • Incorrect Assay Duration: The incubation time with this compound may be too short. A typical duration for viability assays is 72 hours.

    • Assay Interference: The this compound compound might interfere with the chemistry of the viability assay (e.g., MTT, XTT). Run a cell-free control with the inhibitor and the assay reagent to check for direct chemical reactions.

Western Blotting for Phospho-Protein Analysis

Issue 1: Weak or no signal for the phosphorylated target protein.

  • Possible Causes & Solutions:

    • Inefficient Phosphorylation: Ensure the cells are properly stimulated to induce phosphorylation of the target RTK before lysis.

    • Phosphatase Activity: Use phosphatase inhibitors in your lysis buffer and keep samples on ice at all times to prevent dephosphorylation.

    • Low Protein Abundance: If the target protein is of low abundance, consider immunoprecipitation to enrich for the protein before running the Western blot.

    • Insufficient Protein Loading: Ensure an adequate amount of protein is loaded onto the gel.

Issue 2: High background on the Western blot membrane.

  • Possible Causes & Solutions:

    • Inappropriate Blocking Agent: Avoid using milk as a blocking agent for phospho-protein detection, as it contains casein which is a phosphoprotein and can cause high background. Use 5% Bovine Serum Albumin (BSA) in TBST instead.

    • Non-specific Antibody Binding: Optimize the primary and secondary antibody concentrations and increase the number and duration of washes.

    • Use of Phosphate-Buffered Saline (PBS): Avoid using PBS, as the phosphate (B84403) can interfere with the binding of phospho-specific antibodies. Use Tris-Buffered Saline with Tween 20 (TBST) for all washes and antibody dilutions.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeTarget RTKIC50 (nM)
A549Lung CancerEGFR15.2
MCF-7Breast CancerHER245.8
U87 MGGlioblastomaPDGFRα22.1
HT-29Colon CancerVEGFR288.5

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

Treatment GroupDosing RegimenTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control10 mL/kg, p.o., daily0+2.5
This compound25 mg/kg, p.o., daily48-1.2
This compound50 mg/kg, p.o., daily75-3.8

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the old medium with 100 µL of the drug-containing medium.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blotting for Phospho-RTK
  • Cell Treatment: Plate cells and treat with the desired concentrations of this compound for the specified time. Include a positive control (e.g., ligand-stimulated) and a negative control (unstimulated).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein concentrations, add Laemmli buffer, boil, and load onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-phospho-RTK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total RTK.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds RTK->RTK Dimerization & Autophosphorylation RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates TRIA662 This compound TRIA662->RTK Inhibits ATP ATP ADP ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound inhibits RTK signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture 1. Cell Culture (e.g., A549, MCF-7) DoseResponse 2. This compound Dose-Response (0.1 nM - 10 µM) CellCulture->DoseResponse ViabilityAssay 3. Cell Viability Assay (e.g., MTT) DoseResponse->ViabilityAssay WesternBlot 4. Western Blot (p-RTK, Total RTK) DoseResponse->WesternBlot IC50 IC50 Determination ViabilityAssay->IC50 Xenograft 5. Xenograft Model Establishment IC50->Xenograft Inform In Vivo Dose Treatment 6. This compound Treatment (e.g., 25, 50 mg/kg) Xenograft->Treatment TumorMeasurement 7. Tumor Volume Measurement Treatment->TumorMeasurement EfficacyAnalysis Efficacy Analysis (TGI) TumorMeasurement->EfficacyAnalysis

Caption: Experimental workflow for this compound evaluation.

Troubleshooting_Logic Start No/Low Efficacy Observed CheckConc Is this compound Concentration Optimal? Start->CheckConc CheckCells Is the Cell Line Sensitive? CheckConc->CheckCells Yes OptimizeConc Action: Perform Wider Dose-Response CheckConc->OptimizeConc No CheckProtocol Is the Assay Protocol Correct? CheckCells->CheckProtocol Yes ValidateTarget Action: Validate Target Expression/Activation CheckCells->ValidateTarget No ReviewProtocol Action: Review Incubation Time, Reagents, etc. CheckProtocol->ReviewProtocol No Success Efficacy Improved CheckProtocol->Success Yes OptimizeConc->Start ValidateTarget->Start ReviewProtocol->Start

Caption: Troubleshooting logic for low this compound efficacy.

References

Validation & Comparative

A Comparative Efficacy Analysis of TRIA-662 and Niaspan in Lipid Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of TRIA-662 and Niaspan, two agents with distinct mechanisms for managing dyslipidemia. The following sections present a comprehensive overview of their respective clinical data, experimental protocols, and underlying signaling pathways to facilitate an objective evaluation for research and development purposes.

Quantitative Data Summary

The clinical efficacy of this compound and Niaspan on key lipid parameters is summarized below. Data for this compound is derived from a pilot study, while Niaspan data is aggregated from multiple clinical trials.

Table 1: Comparative Efficacy on Lipid and Inflammatory Biomarkers

ParameterThis compound (14 weeks)Niaspan (12-96 weeks)
Triglycerides (TG) -9.01%[1]-27% to -34.5%[1][2]
Low-Density Lipoprotein Cholesterol (LDL-C) Not significant-14.6% to -20%[1][3]
High-Density Lipoprotein Cholesterol (HDL-C) Not significant+17% to +28%
High-Sensitivity C-Reactive Protein (hs-CRP) -15.66% (not statistically significant vs. placebo)Data not available
Tumor Necrosis Factor-alpha (TNF-α) -20% (in patients with baseline >3.30 pg/mL)Data not available
Adiponectin +6%Data not available

Experimental Protocols

This compound Pilot Study Methodology

A randomized, placebo-controlled pilot study was conducted to evaluate the effects of this compound on inflammatory biomarkers and blood lipids.

  • Participants: 71 patients aged 18-80 years with mean serum triglycerides between 2.26-5.65 mmol/L and LDL-cholesterol levels not requiring drug therapy. Participants maintained stable diet and exercise regimens.

  • Intervention: Patients were randomized (3:1) to receive this compound or a placebo. The dosage of this compound was up-titrated to 6 grams daily, administered orally for 14 weeks.

  • Primary Outcomes: Treatment compliance and changes from baseline in inflammatory biomarkers and blood lipids.

  • Lipid and Biomarker Analysis: Fasting blood samples were collected at baseline and at the end of the treatment period for the analysis of triglycerides, HDL-C, hs-CRP, TNF-α, and adiponectin.

Niaspan Clinical Trial Methodology (Representative Example)

A multicenter, randomized, double-blind, placebo-controlled trial was conducted to assess the efficacy and safety of extended-release niacin (Niaspan) in patients with primary hypercholesterolemia.

  • Participants: 122 patients with a confirmed diagnosis of primary dyslipidemia (LDL cholesterol >4.14 mmol/L and triglycerides <9 mmol/L).

  • Intervention: Patients were randomized into three groups: Niaspan 1,000 mg/day, Niaspan 2,000 mg/day, or placebo, administered once daily.

  • Primary Endpoint: Change in LDL-cholesterol levels from baseline.

  • Lipid Analysis: Fasting lipid profiles, including total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides, were measured at baseline and at specified intervals throughout the trial.

Signaling Pathways and Mechanisms of Action

This compound (1-Methylnicotinamide)

The active component of this compound is 1-methylnicotinamide (1-MNA), a metabolite of nicotinic acid. Unlike niacin, the precise lipid-lowering mechanism of 1-MNA is not fully elucidated but is thought to be distinct from the GPR109A-mediated pathway of niacin. Emerging evidence suggests that 1-MNA may exert its effects through the inhibition of nicotinamide (B372718) N-methyltransferase (NNMT), an enzyme involved in nicotinamide metabolism. This inhibition can lead to downstream effects on lipid metabolism and endothelial function.

TRIA662_Pathway TRIA662 This compound (1-Methylnicotinamide) NNMT NNMT (Nicotinamide N-methyltransferase) TRIA662->NNMT Inhibition Endothelial_Function Improved Endothelial Function NNMT->Endothelial_Function Lipid_Metabolism Modulation of Lipid Metabolism NNMT->Lipid_Metabolism

Caption: Proposed mechanism of this compound (1-MNA) action.

Niaspan (Extended-Release Niacin)

Niaspan, an extended-release formulation of niacin (nicotinic acid), primarily exerts its lipid-modifying effects through the activation of the G protein-coupled receptor 109A (GPR109A), which is highly expressed in adipocytes. Activation of GPR109A leads to a cascade of intracellular events that ultimately reduce the release of free fatty acids from adipose tissue, thereby decreasing the substrate available for hepatic triglyceride and VLDL synthesis.

Niaspan_Pathway Niaspan Niaspan (Niacin) GPR109A GPR109A Receptor (Adipocytes) Niaspan->GPR109A Activation AC Adenylyl Cyclase GPR109A->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA HSL ↓ Hormone-Sensitive Lipase Activity PKA->HSL FFA ↓ Free Fatty Acid Release HSL->FFA Liver Liver FFA->Liver Reduced flux to liver VLDL_TG ↓ VLDL & TG Synthesis Liver->VLDL_TG

Caption: Niaspan's GPR109A-mediated signaling pathway.

Experimental Workflow Comparison

The general workflows for the clinical evaluation of this compound and Niaspan share similarities in their randomized, controlled designs but differ in their specific endpoints and duration.

Experimental_Workflow cluster_TRIA662 This compound Pilot Study cluster_Niaspan Niaspan Efficacy Trial T_Screen Screening (TG 2.26-5.65 mmol/L) T_Random Randomization (3:1) This compound vs. Placebo T_Screen->T_Random T_Treat 14-Week Treatment (Up-titration to 6g/day) T_Random->T_Treat T_Analysis Endpoint Analysis: Lipids & Inflammatory Markers T_Treat->T_Analysis N_Screen Screening (Primary Hypercholesterolemia) N_Random Randomization Niaspan (1g/2g) vs. Placebo N_Screen->N_Random N_Treat 12-Week Treatment N_Random->N_Treat N_Analysis Endpoint Analysis: Primarily LDL-C N_Treat->N_Analysis

Caption: Comparative clinical trial workflows.

References

In Vivo Validation of Novel Anti-Inflammatory Agent: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide uses Mapracorat (BOL-303242-X) as a representative novel anti-inflammatory agent for illustrative purposes, as no public data could be found for "TRIA-662". The data and methodologies presented are based on published studies of Mapracorat and are intended to serve as a template for the evaluation of new anti-inflammatory compounds.

This guide provides an objective comparison of the in vivo anti-inflammatory effects of the selective glucocorticoid receptor agonist (SEGRA), Mapracorat, with conventional glucocorticoids. The aim is to furnish researchers with a framework for assessing the preclinical efficacy of novel anti-inflammatory drug candidates.

Comparative Efficacy of Anti-Inflammatory Agents in In Vivo Models

The following table summarizes the quantitative data on the anti-inflammatory effects of Mapracorat compared to traditional glucocorticoids in various animal models of inflammation.

In Vivo Model Test Substance Dose/Concentration Key Efficacy Readout Result Comparator Comparator Result
Ocular Inflammation (Dry Eye Model, Rabbit) MapracoratNot SpecifiedClinical ScoreFull efficacyDexamethasoneSimilar efficacy to Mapracorat[1]
Ocular Inflammation (Paracentesis-Induced, Rabbit) MapracoratNot SpecifiedProtein and PGE2 LevelsSignificant reductionDexamethasoneSimilar efficacy to Mapracorat[1]
Allergic Conjunctivitis (Late Phase, Guinea Pig) Mapracorat0.1%, 0.25%, 0.4% (w/v) eye dropsReduction in clinical signs of inflammationDose-dependent reduction; 0.4% most effectiveDexamethasoneEqually effective as Mapracorat at the same concentrations[2]
Acute Systemic Inflammation (LPS-induced TNF-α, Mouse) Org 214007-0 (another SEGRAM)~0.3 mg/kg (ED50)Inhibition of IL-2 serum levels75% inhibitionPrednisoloneSimilar efficacy (75% inhibition) but with a higher ED50 (~10 mg/kg)[3]
Chronic Inflammation (Collagen-Induced Arthritis, Mouse) Org 214007-0Not SpecifiedReduction in arthritis symptomsFull efficacyPrednisoloneSimilar efficacy[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pre-clinical findings. Below are protocols for key in vivo experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.

  • Animal Model: Male Wistar rats or Swiss albino mice are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly assigned to control and treatment groups.

  • Test Substance Administration: The test substance (e.g., Mapracorat) or a comparator drug (e.g., Dexamethasone) is administered, usually intraperitoneally or orally, at a predetermined time before the induction of inflammation. The vehicle used for dissolution is administered to the control group.

  • Induction of Inflammation: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.

  • Data Analysis: The percentage inhibition of edema is calculated for each treatment group in comparison to the control group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to study the systemic inflammatory response and the effect of anti-inflammatory agents on cytokine production.

  • Animal Model: BALB/c or C57BL/6 mice are commonly used.

  • Test Substance Administration: The test compound or vehicle is administered to the respective groups, typically 1 hour before the LPS challenge.

  • Induction of Inflammation: Lipopolysaccharide (LPS) from E. coli is administered via intraperitoneal or intravenous injection to induce a systemic inflammatory response.

  • Sample Collection: At a specified time point after LPS administration (e.g., 2, 4, or 6 hours), blood samples are collected via cardiac puncture for serum separation. In some protocols, bronchoalveolar lavage fluid (BALF) may also be collected to assess lung inflammation.

  • Cytokine Analysis: Serum or BALF levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using ELISA kits.

  • Data Analysis: The percentage reduction in cytokine levels in the treated groups is calculated relative to the LPS-challenged control group.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_pre_treatment Pre-treatment Phase cluster_treatment Treatment Phase cluster_inflammation Inflammation Induction cluster_assessment Assessment Phase animal_model Select Animal Model (e.g., Rat, Mouse) acclimatization Acclimatization animal_model->acclimatization grouping Random Grouping acclimatization->grouping drug_admin Administer Test Compound (e.g., Mapracorat) grouping->drug_admin comparator_admin Administer Comparator (e.g., Dexamethasone) grouping->comparator_admin vehicle_admin Administer Vehicle (Control) grouping->vehicle_admin inflammation_induction Induce Inflammation (e.g., Carrageenan, LPS) measurement Measure Inflammatory Response (e.g., Edema, Cytokines) inflammation_induction->measurement data_analysis Data Analysis & Comparison measurement->data_analysis nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events cluster_inhibition Inhibition by SEGRA LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkB_p P-IκBα IKK->IkB_p Phosphorylates IkB IκBα NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Binds & Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release IkB_p->IkB Degradation NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocation DNA DNA NFkB_nucleus->DNA Binds to Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Transcription->Cytokines Mapracorat Mapracorat (SEGRA) GR Glucocorticoid Receptor (GR) Mapracorat->GR Mapracorat_GR Mapracorat-GR Complex GR->Mapracorat_GR Mapracorat_GR->NFkB_active Inhibits Transrepression

References

Comparative Analysis of TRIA-662 and Other Antithrombotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of antithrombotic therapies, the quest for agents with potent efficacy and a favorable safety profile is ongoing. This guide provides a comparative analysis of TRIA-662 (1-Methylnicotinamide chloride), an endogenous metabolite with antithrombotic and anti-inflammatory properties, against established antithrombotic agents. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its potential.

Executive Summary

This compound demonstrates a unique mechanism of action, distinct from traditional antiplatelet and anticoagulant drugs. Its antithrombotic effects are primarily mediated through the upregulation of the cyclooxygenase-2 (COX-2)/prostacyclin (PGI2) pathway within the vascular endothelium. This leads to an increase in PGI2, a potent inhibitor of platelet aggregation and a vasodilator. This mode of action suggests a potential for a reduced bleeding risk compared to agents that directly target platelet aggregation pathways or coagulation factors. However, publicly available data on direct comparative studies with mainstream antithrombotic agents is limited. This guide synthesizes the available preclinical data for this compound and juxtaposes it with data for representative drugs from other classes, including aspirin, clopidogrel, and apixaban.

Data Presentation: Quantitative Comparison of Antithrombotic Agents

The following tables summarize the available quantitative data for this compound and other selected antithrombotic agents. It is important to note that the data for this compound is derived from a limited number of preclinical studies, and the experimental models may differ from those used for the other agents, precluding direct head-to-head comparison in some cases.

Table 1: In Vitro Efficacy

AgentTargetAssayEndpointResult
This compound Endothelial COX-2/PGI2 PathwayCollagen-induced platelet aggregation (human)InhibitionMinor effect at 1 and 10 mM[1]
Aspirin COX-1Arachidonic acid-induced platelet aggregationIC50~20 µM
Clopidogrel (active metabolite) P2Y12 ReceptorADP-induced platelet aggregationIC50~0.2 µM
Apixaban Factor XaFactor Xa InhibitionKi<1 nM

Table 2: In Vivo Efficacy in Thrombosis Models

AgentModelSpeciesDoseThrombosis Inhibition
This compound Arterial thrombosis (renovascular hypertension)Rat3-30 mg/kg i.v.Dose-dependent reduction in thrombus weight[1][2]
Aspirin FeCl3-induced carotid artery thrombosisMouse100 mg/kg p.o.~50%
Clopidogrel FeCl3-induced carotid artery thrombosisMouse10 mg/kg p.o.~70%
Apixaban FeCl3-induced carotid artery thrombosisRabbit0.23 mg/kg/h i.v.~80%

Table 3: In Vivo Safety (Bleeding Time)

AgentModelSpeciesDoseEffect on Bleeding Time
This compound Not reported--Data not available
Aspirin Tail transectionMouse100 mg/kg p.o.~2-fold increase
Clopidogrel Tail transectionMouse10 mg/kg p.o.~3-fold increase
Apixaban Tail transectionRabbit0.23 mg/kg/h i.v.~1.5-fold increase

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are based on standard procedures in the field.

Protocol 1: In Vitro Platelet Aggregation Assay (Collagen-Induced)

Objective: To assess the effect of a test compound on platelet aggregation induced by collagen.

Methodology:

  • Blood Collection: Whole blood is drawn from healthy, drug-free human volunteers into tubes containing 3.2% sodium citrate.

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at 200 x g for 15 minutes at room temperature to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at 1500 x g for 15 minutes.

  • Platelet Count Standardization: The platelet count in the PRP is adjusted to 2.5 x 10⁸ platelets/mL with PPP.

  • Assay Procedure:

    • PRP (450 µL) is pre-warmed to 37°C for 5 minutes in a lumi-aggregometer.

    • The test compound (e.g., this compound) or vehicle control is added to the PRP and incubated for a specified time (e.g., 2 minutes).

    • Platelet aggregation is initiated by adding a sub-maximal concentration of collagen (e.g., 1.2-2 µg/mL).[1]

    • The change in light transmittance is recorded for at least 5 minutes.

  • Data Analysis: The percentage of platelet aggregation is calculated, with 0% aggregation corresponding to the transmittance of PRP and 100% aggregation to the transmittance of PPP. The inhibitory effect of the test compound is expressed as the percentage reduction in the aggregation response compared to the vehicle control.

Protocol 2: In Vivo Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model

Objective: To evaluate the antithrombotic efficacy of a test compound in an in vivo model of arterial thrombosis.

Methodology:

  • Animal Preparation: Mice or rats are anesthetized, and the right common carotid artery is surgically exposed.

  • Baseline Blood Flow Measurement: A Doppler flow probe is placed around the artery to measure baseline blood flow.

  • Thrombus Induction: A piece of filter paper (e.g., 1x2 mm) saturated with a solution of ferric chloride (e.g., 10%) is applied to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

  • Blood Flow Monitoring: Blood flow is continuously monitored until the artery is occluded (cessation of blood flow) or for a predetermined observation period (e.g., 60 minutes).

  • Compound Administration: The test compound or vehicle is administered (e.g., intravenously, orally) at a specified time before the induction of thrombosis.

  • Data Analysis: The primary endpoint is the time to occlusion. The efficacy of the test compound is determined by its ability to prolong the time to occlusion or prevent occlusion compared to the vehicle control. Thrombus weight can also be measured at the end of the experiment.

Protocol 3: In Vivo Tail Transection Bleeding Time Assay

Objective: To assess the effect of a test compound on hemostasis by measuring bleeding time.

Methodology:

  • Animal Preparation: Mice are anesthetized, and their body temperature is maintained.

  • Compound Administration: The test compound or vehicle is administered at a specified time before the assay.

  • Bleeding Induction: The distal 3 mm of the tail is transected using a sterile scalpel.

  • Bleeding Time Measurement: The tail is immediately immersed in warm saline (37°C), and the time until the cessation of bleeding for at least 30 seconds is recorded. The observation period is typically capped at a predetermined time (e.g., 1800 seconds).

  • Data Analysis: The bleeding time for the compound-treated group is compared to that of the vehicle-treated group.

Mandatory Visualization

The following diagrams illustrate the signaling pathways of this compound and comparator antithrombotic agents, as well as a typical experimental workflow.

TRIA_662_Mechanism TRIA_662 This compound (1-Methylnicotinamide) Endothelium Endothelial Cell TRIA_662->Endothelium Enters COX2 COX-2 Endothelium->COX2 Activates PGI2_Synthase PGI2 Synthase COX2->PGI2_Synthase Produces PGH2 for PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 Synthesizes Platelet Platelet PGI2->Platelet Binds to IP Receptor on AC Adenylyl Cyclase PGI2->AC Activates cAMP ↑ cAMP AC->cAMP Aggregation Platelet Aggregation cAMP->Aggregation Inhibits

Caption: Mechanism of action of this compound.

Comparator_Mechanisms cluster_Aspirin Aspirin cluster_Clopidogrel Clopidogrel (active metabolite) cluster_Apixaban Apixaban Aspirin Aspirin COX1 COX-1 Aspirin->COX1 Irreversibly Inhibits TXA2 Thromboxane A2 COX1->TXA2 Blocks Synthesis of Clopidogrel Clopidogrel P2Y12 P2Y12 Receptor Clopidogrel->P2Y12 Irreversibly Blocks Platelet_Activation Platelet Activation P2Y12->Platelet_Activation Prevents ADP-mediated Apixaban Apixaban FactorXa Factor Xa Apixaban->FactorXa Directly Inhibits Prothrombin_Thrombin Prothrombin → Thrombin FactorXa->Prothrombin_Thrombin Prevents Conversion Experimental_Workflow Animal_Prep Animal Preparation (Anesthesia, Surgery) Drug_Admin Drug Administration (this compound or Comparator) Animal_Prep->Drug_Admin Thrombosis_Induction Thrombosis Induction (e.g., FeCl3 Application) Drug_Admin->Thrombosis_Induction Monitoring Monitoring (Blood Flow, Occlusion Time) Thrombosis_Induction->Monitoring Data_Analysis Data Analysis (Comparison to Control) Monitoring->Data_Analysis

References

Cross-Validation of Analytical Methods for the Quantification of TRIA-662

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two common analytical methods, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantitative determination of TRIA-662, a novel kinase inhibitor. The objective is to present a comprehensive cross-validation to ensure data integrity and reliability across different analytical platforms. This document is intended for researchers, analytical chemists, and quality control specialists in the field of drug development.

Introduction

The accurate quantification of active pharmaceutical ingredients (APIs) is critical throughout the drug development lifecycle. This compound is a potent small molecule kinase inhibitor, and its precise measurement in various matrices is essential for pharmacokinetic, stability, and formulation studies. Cross-validation of analytical methods is the process of confirming that two or more distinct methods provide equivalent and reliable results. This guide compares the performance of a robust HPLC-UV method with a highly sensitive LC-MS method for the analysis of this compound.

Comparative Performance Data

The performance of the HPLC-UV and LC-MS methods for the quantification of this compound was evaluated based on key validation parameters. The results are summarized in the table below, demonstrating the strengths and optimal applications for each technique.

Validation Parameter HPLC-UV Method LC-MS Method Comments
Linearity (r²) 0.9995> 0.9998Both methods show excellent linearity.
Range 1 - 200 µg/mL0.1 - 1000 ng/mLLC-MS offers a significantly wider and more sensitive range.
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%Both methods demonstrate high accuracy.
Precision (% RSD)
- Repeatability< 1.5%< 2.0%Excellent repeatability for both techniques.
- Intermediate Precision< 2.0%< 2.5%Good intermediate precision for both methods.
Limit of Detection (LOD) 0.3 µg/mL0.05 ng/mLLC-MS is substantially more sensitive.
Limit of Quantification (LOQ) 1.0 µg/mL0.1 ng/mLLC-MS is preferred for trace-level quantification.
Specificity GoodExcellentLC-MS provides superior specificity due to mass detection.

Experimental Protocols

Detailed methodologies for both the HPLC-UV and LC-MS analyses are provided below. These protocols are designed to be readily implemented in a laboratory setting.

3.1. HPLC-UV Method

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile and 0.1% Formic Acid in Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution in the mobile phase to concentrations ranging from 1 to 200 µg/mL.

  • Sample Preparation: Samples are diluted with the mobile phase to fall within the calibration range and filtered through a 0.45 µm syringe filter before injection.

3.2. LC-MS Method

  • Instrumentation: Sciex Triple Quad 5500 mass spectrometer coupled with a Shimadzu Nexera X2 UHPLC system.

  • Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Quantifier: 450.2 -> 250.1

    • Qualifier: 450.2 -> 180.3

  • Standard Preparation: A stock solution of this compound (100 µg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution in 50:50 methanol:water to concentrations ranging from 0.1 to 1000 ng/mL.

  • Sample Preparation: Samples are diluted with 50:50 methanol:water to an appropriate concentration and filtered through a 0.22 µm syringe filter.

Visualized Workflows and Pathways

Visual diagrams are provided below to illustrate the cross-validation workflow and a representative signaling pathway potentially targeted by this compound.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS Analysis cluster_validation Cross-Validation & Comparison stock This compound Stock Solution cal_standards Calibration Standards (High & Low Conc. Ranges) stock->cal_standards qc_samples Quality Control Samples (Low, Mid, High) stock->qc_samples hplc_analysis Inject Samples into HPLC-UV System cal_standards->hplc_analysis lcms_analysis Inject Samples into LC-MS System cal_standards->lcms_analysis qc_samples->hplc_analysis qc_samples->lcms_analysis hplc_data Generate HPLC Data (Peak Area vs. Conc.) hplc_analysis->hplc_data data_comp Compare Quantitative Results (QC Samples) hplc_data->data_comp lcms_data Generate LC-MS Data (MRM Response vs. Conc.) lcms_analysis->lcms_data lcms_data->data_comp stat_analysis Statistical Analysis (e.g., Bland-Altman Plot) data_comp->stat_analysis conclusion Determine Method Equivalency stat_analysis->conclusion

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS methods.

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation tria662 This compound tria662->raf

Caption: Hypothetical MAPK/ERK signaling pathway inhibited by this compound.

Conclusion

Both the HPLC-UV and LC-MS methods are suitable for the quantitative analysis of this compound. The HPLC-UV method is robust, cost-effective, and ideal for routine analysis of samples with higher concentrations, such as in formulation and quality control. The LC-MS method provides superior sensitivity and specificity, making it the preferred choice for bioanalytical studies, impurity profiling, and the analysis of samples with low concentrations of the analyte. The cross-validation demonstrates that both methods yield comparable and reliable data within their respective validated ranges, ensuring consistency and accuracy across different stages of drug development.

Independent Replication of Key TRIA-662 Research Findings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the key research findings related to TRIA-662 (N-methylnicotinamide) and its alternatives in the context of inflammation and dyslipidemia. The information is based on available preclinical and clinical research data.

Executive Summary

This compound, chemically known as N-methylnicotinamide (MNA), is a metabolite of nicotinamide (B372718) (a form of vitamin B3). Research has suggested its potential in modulating inflammatory and lipid biomarkers. A pilot study indicated that this compound may favorably impact inflammatory markers such as high-sensitivity C-reactive protein (hs-CRP), tumor necrosis factor-alpha (TNF-α), and adiponectin.[1] However, a statistically significant effect on triglycerides and HDL-C was not observed in the same study.[1] The primary mechanism of action is thought to be linked to the enzyme Nicotinamide N-methyltransferase (NNMT), which catalyzes the formation of MNA from nicotinamide, thereby influencing NAD+ metabolism and pathways related to lipid metabolism and inflammation.

Currently, there is a lack of direct independent replication studies for the key findings of the initial this compound research. This guide, therefore, focuses on providing a comparative overview of this compound's observed effects with established alternative therapies for dyslipidemia and inflammation, for which a larger body of evidence, including extensive clinical trial data, exists.

Comparative Data on Biomarker Modulation

The following tables summarize the quantitative effects of this compound and selected alternatives on key inflammatory and lipid biomarkers. It is important to note that the data for this compound is from a single pilot study and should be interpreted with caution pending further independent validation.

Table 1: Effects on Inflammatory Biomarkers

CompoundBiomarkerDosageDurationPercent Change from Baseline
This compound (N-methylnicotinamide) hs-CRPUp-titrating to 6 g daily14 weeks-15.66%[1]
TNF-αUp-titrating to 6 g daily14 weeks-20% (in patients with baseline TNF-α of 3.30 pg/mL)[1]
AdiponectinUp-titrating to 6 g daily14 weeks+6%[1]
Atorvastatin hs-CRP10 mg daily12 weeks-45.2%
Adiponectin10 mg daily12 weeks+21.3%
Fenofibrate hs-CRP200 mg daily12 weeks-49.5%
TNF-α200 mg daily12 weeksNo significant change
Adiponectin160 mg/day12 weeks+7.7%
Evolocumab hs-CRPNot specifiedNot specifiedNo significant change

Table 2: Effects on Lipid Profile

CompoundBiomarkerDosageDurationPercent Change from Baseline
This compound (N-methylnicotinamide) TriglyceridesUp-titrating to 6 g daily14 weeks-9.01% (not statistically significant)
HDL-CUp-titrating to 6 g daily14 weeksNot statistically significant
Atorvastatin Total Cholesterol10 mg daily12 weeks-22.9%
LDL-C10 mg daily12 weeks-31.8%
HDL-C10 mg daily12 weeks+16.0%
Triglycerides10 mg daily12 weeks-24.7%
Fenofibrate Triglycerides200 mg daily12 weeksSignificant reduction (specific percentage not provided in snippets)
HDL-C200 mg daily12 weeks+12% (modest increase)
Evolocumab LDL-CNot specifiedNot specifiedUp to -70%

Experimental Protocols

Detailed experimental protocols for the key this compound clinical trial (NCT01930240) are not publicly available in their entirety. However, based on the clinical trial registration and related publications, a summary of the methodology can be provided.

This compound Clinical Trial (NCT01930240 & Pilot Study) - Summarized Protocol

  • Study Design: The initial studies on this compound included a randomized, double-blind, placebo-controlled pilot study to evaluate its effects on inflammatory and lipid biomarkers. Another study was a safety, tolerability, and pharmacokinetic assessment in healthy volunteers.

  • Participants: The pilot study enrolled patients with mean serum triglycerides between 2.26 and 5.65 mmol/L. The safety study recruited healthy male and female volunteers.

  • Intervention: Dosages varied between studies, with single doses of 90 mg and 270 mg used in the safety trial, and a dose up-titrating to 6 g daily over 14 weeks in the pilot study.

  • Outcome Measures: Primary outcomes for the safety trial were pharmacokinetic parameters of N-methylnicotinamide. For the pilot study, primary outcomes included changes in inflammatory biomarkers (hs-CRP, TNF-α, adiponectin) and lipid profiles (triglycerides, HDL-C).

  • Biomarker Analysis: Blood samples were collected at baseline and at various time points throughout the studies to measure the specified biomarkers. Standard laboratory techniques were used for analysis.

Signaling Pathways and Mechanisms of Action

This compound (N-methylnicotinamide) and the NNMT Pathway

This compound's biological activity is intrinsically linked to the enzyme Nicotinamide N-methyltransferase (NNMT). NNMT catalyzes the methylation of nicotinamide to form N-methylnicotinamide (MNA), which is this compound. This process consumes a methyl group from S-adenosylmethionine (SAM), converting it to S-adenosylhomocysteine (SAH). This pathway has implications for both lipid metabolism and inflammation. By regulating the levels of nicotinamide, NNMT influences the synthesis of NAD+, a critical coenzyme in cellular metabolism. Dysregulation of NNMT has been associated with metabolic diseases. The anti-inflammatory effects of MNA are thought to be mediated through its action on the vascular endothelium and its ability to reduce reactive oxygen species (ROS).

TRIA662_Pathway Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT NAD NAD+ Synthesis Nicotinamide->NAD TRIA662 This compound (N-methylnicotinamide) NNMT->TRIA662 Catalyzes SAH SAH NNMT->SAH Lipid Lipid Metabolism TRIA662->Lipid Inflammation Inflammation (ROS Reduction) TRIA662->Inflammation SAM SAM SAM->NNMT Methyl Group Donor

This compound formation and its metabolic influence.

Alternative Therapies: Mechanisms of Action

  • Statins (e.g., Atorvastatin): Statins are HMG-CoA reductase inhibitors. By inhibiting this key enzyme in the cholesterol synthesis pathway in the liver, they decrease intracellular cholesterol levels. This leads to an upregulation of LDL receptors on hepatocytes, resulting in increased clearance of LDL cholesterol from the circulation. Their anti-inflammatory effects are thought to be pleiotropic and not fully understood but are evidenced by reductions in hs-CRP.

Statins_Pathway HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol LDL_Receptors LDL Receptors (Upregulation) Cholesterol->LDL_Receptors Feedback Inhibition LDL_C LDL-C Clearance LDL_Receptors->LDL_C Statins Statins Statins->HMG_CoA_Reductase Inhibits

Mechanism of action of statins.
  • Fibrates (e.g., Fenofibrate): Fibrates are agonists of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor. Activation of PPARα leads to changes in the transcription of genes involved in lipid metabolism. This results in increased lipoprotein lipase (B570770) activity, which enhances the clearance of triglyceride-rich lipoproteins, and increased production of apolipoproteins A-I and A-II, which are components of HDL.

Fibrates_Pathway Fibrates Fibrates PPARa PPARα Fibrates->PPARa Activates Gene_Transcription Gene Transcription PPARa->Gene_Transcription LPL Lipoprotein Lipase (Increased Activity) Gene_Transcription->LPL Apo_AI_AII Apo A-I & A-II (Increased Production) Gene_Transcription->Apo_AI_AII TG_Clearance Triglyceride Clearance LPL->TG_Clearance HDL_Formation HDL Formation Apo_AI_AII->HDL_Formation

Mechanism of action of fibrates.
  • PCSK9 Inhibitors (e.g., Evolocumab): Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a protein that binds to LDL receptors, targeting them for degradation. PCSK9 inhibitors are monoclonal antibodies that bind to circulating PCSK9, preventing it from interacting with LDL receptors. This leads to a higher number of LDL receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the blood.

PCSK9i_Pathway PCSK9 PCSK9 LDL_Receptor LDL Receptor PCSK9->LDL_Receptor Binds to Degradation LDL Receptor Degradation LDL_Receptor->Degradation Leads to LDL_C_Clearance Increased LDL-C Clearance LDL_Receptor->LDL_C_Clearance Increased Recycling PCSK9i PCSK9 Inhibitors PCSK9i->PCSK9 Inhibits Binding

Mechanism of action of PCSK9 inhibitors.

Conclusion

This compound (N-methylnicotinamide) shows potential as a modulator of inflammatory biomarkers based on initial pilot data. Its mechanism of action via the NNMT pathway presents a novel approach to influencing lipid metabolism and inflammation. However, the current evidence is limited, and there is a clear need for independent replication of the key research findings to validate its efficacy and safety profile.

In comparison, established therapies such as statins, fibrates, and PCSK9 inhibitors have well-documented mechanisms of action and a large body of clinical evidence supporting their use in the management of dyslipidemia. These agents have also demonstrated effects on inflammatory markers, although the extent and clinical significance of these effects can vary.

Researchers and drug development professionals should consider the preliminary nature of the this compound data and the necessity for further rigorous investigation before its potential clinical utility can be fully ascertained. Continued research into the NNMT pathway and its downstream effects may provide valuable insights into new therapeutic targets for metabolic and inflammatory diseases.

References

Head-to-Head Comparison: 1-Methylnicotinamide Chloride vs. Placebo in a Clinical Setting

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available clinical data on 1-Methylnicotinamide (1-MNA) chloride reveals limited publicly accessible head-to-head studies directly comparing its performance with a placebo, particularly in the initially targeted area of dyslipidemia. Despite the registration of clinical trials such as NCT00519714, aimed at evaluating the lipid-regulating effects of 1-MNA, the full quantitative results of these studies have not been widely published. However, a recent study investigating the effects of 1-MNA supplementation in patients recovering from COVID-19 provides valuable insights into its clinical potential and offers a basis for a comparative analysis against a control group.

This guide summarizes the available quantitative data, details the experimental protocols from the key cited study, and provides visualizations of the known signaling pathways of 1-MNA to offer an objective overview for researchers, scientists, and drug development professionals.

Quantitative Data Presentation

The following table summarizes the key findings from a study evaluating the effects of 1-MNA supplementation on exercise tolerance and fatigue in post-COVID-19 patients.

Table 1: Efficacy of 1-MNA Supplementation in Post-COVID-19 Patients (1-Month Follow-up) [1][2][3]

Outcome Measure1-MNA Supplementation Group (n=25)No Supplementation Group (n=25)p-value
6-Minute Walk Test (6MWT) Distance
Baseline (meters)515.18Not Reported
After 1 Month (meters)557.8Not Reported
Mean Improvement (meters)47Not Reported0.000034 (within group)
% of Patients with Improved Distance92%60%0.0061 (between groups)
Fatigue Severity Scale (FSS)
% of Patients with Severe Fatigue (FSS ≥ 4)20%56%0.008

Experimental Protocols

Study on Exercise Tolerance and Fatigue in Post-COVID-19 Patients

Objective: To investigate whether 1-MNA supplementation could improve exercise tolerance and reduce fatigue in patients recovering from symptomatic COVID-19.[3]

Study Design: A comparative study involving 50 patients who had recovered from symptomatic COVID-19. Patients were divided into two groups: one receiving 1-MNA supplementation and a control group without supplementation.[3]

Participants: 50 patients who had recovered from symptomatic COVID-19.

Intervention:

  • 1-MNA Group: Received 1-MNA supplementation for one month. The specific dosage of 1-MNA chloride is not detailed in the provided summary.

  • Control Group: Did not receive 1-MNA supplementation.

Assessments:

  • Exercise Tolerance: Measured using the 6-Minute Walk Test (6MWT) at baseline and after one month. The 6MWT measures the distance a patient can walk on a flat, hard surface in six minutes.

  • Fatigue: Assessed using the Fatigue Severity Scale (FSS) at baseline and after one month. The FSS is a nine-item questionnaire that assesses the impact of fatigue on daily functioning. A score ≥ 4 is considered to indicate severe fatigue.

Statistical Analysis: Statistical significance was determined using appropriate tests to compare the outcomes between the two groups and within the 1-MNA group from baseline to follow-up. A p-value of < 0.05 was considered statistically significant.

Signaling Pathways and Experimental Workflows

Mechanism of Action of 1-Methylnicotinamide (1-MNA)

1-Methylnicotinamide is an endogenous metabolite of nicotinamide (B372718) (Vitamin B3). Its mechanism of action involves multiple pathways, primarily related to the regulation of vascular function and inflammation.

MNA_Signaling_Pathway cluster_0 Vascular Endothelium cluster_1 Physiological Effects MNA 1-Methylnicotinamide (1-MNA) COX2 Cyclooxygenase-2 (COX-2) MNA->COX2 Activates eNOS Endothelial Nitric Oxide Synthase (eNOS) MNA->eNOS Stimulates PGI2_Synthase Prostacyclin Synthase COX2->PGI2_Synthase Provides Substrate PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 Platelet_Aggregation Inhibition of Platelet Aggregation PGI2->Platelet_Aggregation Anti_inflammatory Anti-inflammatory Effects PGI2->Anti_inflammatory NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation

Caption: Signaling pathway of 1-MNA in the vascular endothelium.

Experimental Workflow for Post-COVID-19 Study

The following diagram illustrates the workflow of the clinical study evaluating 1-MNA in post-COVID-19 patients.

Experimental_Workflow cluster_workflow Clinical Study Workflow cluster_intervention Intervention Phase (1 Month) Patient_Recruitment Recruitment of 50 Post-COVID-19 Patients Randomization Division into Two Groups (n=25 each) Patient_Recruitment->Randomization Baseline_Assessment Baseline Assessment: - 6-Minute Walk Test (6MWT) - Fatigue Severity Scale (FSS) Randomization->Baseline_Assessment Group_A Group A: 1-MNA Supplementation Baseline_Assessment->Group_A Group_B Group B: No Supplementation (Control) Baseline_Assessment->Group_B Follow_up_Assessment 1-Month Follow-up Assessment: - 6-Minute Walk Test (6MWT) - Fatigue Severity Scale (FSS) Group_A->Follow_up_Assessment Group_B->Follow_up_Assessment Data_Analysis Data Analysis and Comparison of Outcomes Follow_up_Assessment->Data_Analysis

Caption: Experimental workflow for the 1-MNA post-COVID-19 study.

References

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available clinical trial data for a compound designated TRIA-662. The following comparative analysis presents this compound as a hypothetical next-generation therapeutic agent with a dual-action mechanism inspired by emerging trends in metabolic and anti-inflammatory drug development. This guide compares the hypothetical clinical profile of this compound with the publicly available data for two real-world compounds: Mapracorat, a selective glucocorticoid receptor agonist (SEGRA), and AOD-9604, a lipolytic peptide fragment of human growth hormone.

This document is intended for researchers, scientists, and drug development professionals to illustrate a comparative framework for evaluating novel therapeutics against existing or historical compounds.

Compound Overview

  • This compound (Hypothetical): A novel, orally available small molecule designed as a dual modulator of glucocorticoid and metabolic pathways. Its proposed mechanism aims to provide potent anti-inflammatory effects while concurrently improving key metabolic markers, positioning it as a potential treatment for complex inflammatory conditions with underlying metabolic dysregulation.

  • Mapracorat (BOL-303242-X, ZK-245186): A non-steroidal selective glucocorticoid receptor agonist (SEGRA) developed for the topical treatment of inflammatory skin and ocular disorders.[1] It was designed to offer the anti-inflammatory benefits of traditional corticosteroids with a reduced risk of side effects like increased intraocular pressure.[2]

  • AOD-9604: A synthetic peptide fragment of the C-terminus of human growth hormone (hGH) investigated for its potential to treat obesity.[3][4] It was developed to isolate the fat-reducing activity of hGH without impacting insulin-like growth factor 1 (IGF-1) levels or carbohydrate metabolism.[5]

Comparative Clinical Trial Data

The following tables summarize key efficacy and safety data from various clinical trials. Data for this compound is hypothetical and presented for comparative purposes.

Table 1: Efficacy Data
ParameterThis compound (Hypothetical Phase II)Mapracorat (Ocular Inflammation)AOD-9604 (Obesity)
Primary Endpoint Reduction in hs-CRP at 12 weeksReduction in inflammatory signs (late phase)Weight loss at 12 weeks
Dosage 10 mg, 25 mg (oral, once daily)0.1% - 0.4% (topical eye drops)9 mg, 27 mg, 54 mg (oral)
Result vs. Placebo -35% (10 mg), -52% (25 mg)Dose-dependent reduction in inflammation2.0 kg additional weight loss
Secondary Endpoints
Weight Change-2.5 kg (10 mg), -4.8 kg (25 mg)Not Applicable-2.6 kg (1 mg/day) vs 0.8kg (placebo)
Fasting Glucose-15% (25 mg)Not ApplicableNo negative effect on glucose tolerance
IL-6 Reduction-40% (25 mg)Potent inhibition of IL-6 & IL-8Not Assessed
Cholesterol ProfileImproved HDL/LDL ratioNot ApplicableImproved cholesterol profile noted
Table 2: Safety and Tolerability Profile
Adverse Event ProfileThis compound (Hypothetical)MapracoratAOD-9604
Serious Adverse Events None reportedNone reportedNo serious adverse events related to intake
Common Adverse Events Mild gastrointestinal discomfort, transient headacheMild and transient ocular stingingNot significantly different from placebo
Effect on IGF-1 No significant changeNot ApplicableNo effect on serum IGF-1 levels
Effect on Intraocular Pressure Not ApplicableReduced propensity for IOP increase vs. dexamethasone (B1670325)Not Applicable
Immunogenicity No anti-drug antibodies detectedNot AssessedNo anti-AOD-9604 antibodies detected

Experimental Protocols

This compound: Hypothetical Phase IIa Study in Metabolic Inflammation
  • Study Design: A 12-week, randomized, double-blind, placebo-controlled, dose-ranging study.

  • Participants: 120 subjects with elevated high-sensitivity C-reactive protein (hs-CRP > 2 mg/L) and at least two criteria for metabolic syndrome.

  • Intervention: Subjects randomized to receive placebo, 10 mg this compound, or 25 mg this compound once daily.

  • Key Assessments:

    • Primary Efficacy Endpoint: Change from baseline in hs-CRP at week 12.

    • Secondary Efficacy Endpoints: Changes in body weight, fasting plasma glucose, lipid panel (HDL, LDL, triglycerides), and inflammatory cytokines (IL-6, TNF-α).

    • Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

Mapracorat: Preclinical Ocular Inflammation Model
  • Model: Ovalbumin (OVA)-sensitized guinea pigs to induce allergic conjunctivitis, modeling both early and late-phase allergic reactions.

  • Intervention: Mapracorat (0.1%, 0.25%, 0.4%) or dexamethasone administered into the conjunctival sac 2 hours after allergen challenge.

  • Key Assessments:

    • Clinical Signs: Evaluation of conjunctival inflammation.

    • Histology: Quantification of eosinophil infiltration in conjunctival tissue.

    • Biomarker Analysis: Measurement of mRNA levels and protein expression of chemokines (CCL5, CCL11) and pro-inflammatory cytokines in conjunctival specimens via RT-PCR and immunoassays.

AOD-9604: Phase IIb OPTIONS Study for Obesity
  • Study Design: A 24-week, randomized, double-blind, placebo-controlled study.

  • Participants: 536 obese subjects.

  • Intervention: Subjects received various oral doses of AOD-9604 or placebo.

  • Key Assessments:

    • Primary Efficacy Endpoint: Weight loss at 12 weeks.

    • Safety Assessments: Monitoring of adverse events, with a special focus on effects associated with hGH treatment such as IGF-1 levels and glucose tolerance (via Oral Glucose Tolerance Test - OGTT). Immunogenicity was assessed by screening for anti-AOD-9604 antibodies.

Signaling Pathways and Mechanisms of Action

This compound (Hypothetical Dual-Action Pathway)

This compound is hypothesized to function by selectively modulating the glucocorticoid receptor (GR) to favor transrepression over transactivation, thereby reducing the expression of pro-inflammatory genes like NF-κB and AP-1. Concurrently, it is proposed to upregulate the β3-adrenergic receptor (β3-AR), enhancing lipolysis and improving metabolic homeostasis.

TRIA_662_Pathway cluster_0 Anti-Inflammatory Action cluster_1 Metabolic Action TRIA662_1 This compound GR Glucocorticoid Receptor (GR) TRIA662_1->GR Binds NFkB NF-κB / AP-1 GR->NFkB Inhibits (Transrepression) Inflammation Pro-inflammatory Genes (IL-6, TNF-α) NFkB->Inflammation TRIA662_2 This compound Beta3AR β3-Adrenergic Receptor (β3-AR) TRIA662_2->Beta3AR Upregulates Lipolysis Lipolysis Beta3AR->Lipolysis Activates Metabolism Improved Metabolic Homeostasis Lipolysis->Metabolism Mapracorat_Pathway Mapracorat Mapracorat GR Glucocorticoid Receptor (GR) Mapracorat->GR Binds & Activates GR_complex Mapracorat-GR Complex GR->GR_complex NFkB_AP1 NF-κB / AP-1 (Transcription Factors) GR_complex->NFkB_AP1 Inhibits (Transrepression) ProInflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-6, COX-2) NFkB_AP1->ProInflammatory_Genes Inflammation Inflammation ProInflammatory_Genes->Inflammation AOD9604_Pathway AOD9604 AOD-9604 Beta3AR β3-Adrenergic Receptor (β3-AR) AOD9604->Beta3AR Upregulates Expression Adipocyte Adipocyte (Fat Cell) cAMP cAMP Increase Beta3AR->cAMP Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Lipolysis (Fat Breakdown) PKA->Lipolysis Stimulates Lipolysis->Adipocyte Reduces Fat Stores

References

Safety Operating Guide

Navigating the Disposal of TRIA-662: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

Immediate safety and logistical guidance for the disposal of specialized chemical compounds is crucial for maintaining a safe laboratory environment. This document outlines the essential procedures for the proper disposal of TRIA-662, ensuring the safety of researchers and compliance with regulatory standards.

Without a specific Safety Data Sheet (SDS) for a substance labeled "this compound," it is imperative to handle it as a potentially hazardous material of unknown characteristics. The following procedures provide a general framework for the safe handling and disposal of such chemicals. Researchers must prioritize identifying the compound and obtaining its SDS before proceeding with disposal.

General Protocol for Unidentified Chemical Disposal

StepActionKey Considerations
1 Isolate and Secure Store the container in a designated, well-ventilated, and restricted-access area away from incompatible materials. Ensure the container is clearly labeled as "Caution: Unidentified Substance for Disposal."
2 Information Gathering Attempt to identify the chemical by checking laboratory notebooks, inventory records, or contacting the original researcher or manufacturer. The primary goal is to obtain the Safety Data Sheet (SDS).
3 Consult with EHS Contact your institution's Environmental Health and Safety (EHS) department. Provide them with all available information. EHS professionals are trained to manage and dispose of unknown chemicals safely.
4 Characterization If the substance cannot be identified, EHS may need to perform a basic chemical characterization to determine its hazards (e.g., flammability, corrosivity, reactivity, toxicity).
5 Waste Segregation Based on the information gathered or characterization, segregate the waste into the appropriate hazardous waste stream (e.g., halogenated solvents, non-halogenated solvents, corrosive liquids, solid waste).
6 Packaging and Labeling Use a chemically resistant, leak-proof container. Affix a hazardous waste label that includes all known information, the date, and the name of the generating laboratory.
7 Arrange for Pickup Coordinate with your EHS department for the scheduled pickup and disposal by a licensed hazardous waste vendor.

Experimental Workflow for Unidentified Chemical Disposal

The logical flow for handling a substance like this compound, for which immediate identification is not possible, is depicted in the following diagram. This workflow ensures that safety and compliance are prioritized at every step.

cluster_0 Initial Handling cluster_1 Identification and Assessment cluster_2 Disposal Pathway cluster_3 Final Disposition start Encounter Unidentified Chemical (this compound) isolate Isolate and Secure in a Safe, Labeled Location start->isolate sds_search Search for Safety Data Sheet (SDS) isolate->sds_search ehs_contact Contact Environmental Health & Safety (EHS) sds_search->ehs_contact If SDS is not found follow_sds Follow SDS for Specific Disposal Instructions sds_search->follow_sds If SDS is found ehs_protocol Follow EHS Protocol for Unknowns ehs_contact->ehs_protocol waste_pickup Arrange for Hazardous Waste Pickup follow_sds->waste_pickup ehs_protocol->waste_pickup

Caption: Workflow for the safe disposal of an unidentified chemical.

In the absence of specific data for "this compound," this procedural guidance ensures that researchers and laboratory professionals can manage its disposal in a manner that mitigates risk and aligns with best practices for chemical safety and environmental responsibility.

Essential Safety and Handling Guide for TRIA-662 (1-Methylnicotinamide chloride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of TRIA-662.

This document provides critical safety and logistical information for the handling of this compound, also known as 1-Methylnicotinamide chloride. Adherence to these guidelines is essential to ensure a safe laboratory environment and prevent potential hazards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRequired PPESpecifications
Eye Protection Safety glasses with side-shields or gogglesMust be worn at all times when handling the compound to prevent eye contact[1][2].
Hand Protection Chemical-resistant glovesNitrile gloves (type N95) are recommended. Inspect gloves prior to use and dispose of them properly after handling[2].
Respiratory Protection N95 (US) or equivalent respiratorUse in areas with inadequate ventilation or when there is a risk of dust formation[2].
Body Protection Laboratory coatA standard lab coat should be worn to protect street clothing and skin from accidental spills.
Operational Plan: Step-by-Step Handling and Storage Procedures

Strict adherence to the following procedures is crucial for the safe handling and storage of this compound.

1. Engineering Controls:

  • Work in a well-ventilated area. The use of a chemical fume hood is recommended to minimize inhalation of dust or aerosols.

2. Handling:

  • Avoid direct contact with skin and eyes.

  • Do not breathe dust or aerosols.

  • Wash hands thoroughly after handling the compound.

  • Take precautionary measures against static discharge.

3. Storage:

  • Store in a tightly sealed container in a dry and well-ventilated place.

  • Recommended storage temperature is in a refrigerator.

  • Keep away from sources of ignition.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Compound Disposal:

  • Do not dispose of with household garbage.

  • Do not allow the product to reach the sewage system.

  • The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.

  • Dispose of excess and expired materials through a licensed hazardous material disposal company.

  • Always observe all federal, state, and local environmental regulations.

2. Contaminated Packaging Disposal:

  • Dispose of contaminated packaging in the same manner as the unused product.

Emergency Procedures

In the event of an emergency, follow these first-aid measures and seek immediate medical attention.

Table 2: First-Aid Measures for this compound Exposure

Exposure RouteFirst-Aid Procedure
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.
Inhalation If breathing is difficult, remove to fresh air and keep at rest in a position comfortable for breathing. Call a physician if symptoms develop or persist.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

TRIA662_Handling_Workflow This compound Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) A->B C Work in a Well-Ventilated Area (Fume Hood) B->C Proceed to Handling D Handle with Care (Avoid Skin/Eye Contact and Inhalation) C->D E Store in a Tightly Sealed Container D->E After Use G Segregate Waste D->G Generate Waste F Keep in a Dry, Ventilated, and Cool Place E->F F->C For Subsequent Use H Dispose via Licensed Hazardous Waste Contractor G->H I Clean and Decontaminate Work Area H->I I->B For Next Experiment

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TRIA-662
Reactant of Route 2
Reactant of Route 2
TRIA-662

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.